molecular formula C17H24O3 B14033956 Volvalerenal E

Volvalerenal E

Cat. No.: B14033956
M. Wt: 276.4 g/mol
InChI Key: VGOHBZXHAWVRBT-SULDDGIRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Volvalerenal E is a useful research compound. Its molecular formula is C17H24O3 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

[(1R,4Z,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate

InChI

InChI=1S/C17H24O3/c1-12(19)20-11-13-5-4-6-14(10-18)9-16-15(8-7-13)17(16,2)3/h5,9-10,15-16H,4,6-8,11H2,1-3H3/b13-5-,14-9+/t15-,16-/m1/s1

InChI Key

VGOHBZXHAWVRBT-SULDDGIRSA-N

Isomeric SMILES

CC(=O)OC/C/1=C\CC/C(=C\[C@@H]2[C@H](C2(C)C)CC1)/C=O

Canonical SMILES

CC(=O)OCC1=CCCC(=CC2C(C2(C)C)CC1)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Volvalerenal D: Structure, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

Initial Note: No direct scientific literature or database entries were found for a compound specifically named "Volvalerenal E." It is presumed that this may be a typographical error or a reference to a very recently isolated and uncharacterized compound. This guide will focus on the closely related and structurally defined sesquiterpenoid, Volvalerenal D , for which data is available.

Introduction

Volvalerenal D is a sesquiterpenoid belonging to the valerenane class of natural products. These compounds are characteristic secondary metabolites of plants from the Valeriana genus, which have a long history of use in traditional medicine, primarily for their sedative and anxiolytic properties. The complex chemical architecture and potential biological activities of valerenane sesquiterpenoids, including Volvalerenal D, make them compelling subjects for research in phytochemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological context of Volvalerenal D, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Volvalerenal D is a bicyclic sesquiterpenoid aldehyde. Its structure is characterized by a bicyclo[8.1.0]undecane core, featuring a cyclopropane ring fused to an eleven-membered ring. The molecule also contains two double bonds, a hydroxyl group, and an aldehyde functional group.

The systematic IUPAC name for Volvalerenal D is (1S,2E,6E,8R,10R)-8-hydroxy-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde.[1]

Table 1: Chemical Identifiers for Volvalerenal D

IdentifierValueSource
IUPAC Name (1S,2E,6E,8R,10R)-8-hydroxy-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehydePubChem[1]
Molecular Formula C₁₅H₂₂O₂PubChem[1]
PubChem CID 46938444PubChem[1]
ChEMBL ID CHEMBL1224789PubChem[1]
InChI InChI=1S/C15H22O2/c1-10-5-4-6-11(9-16)7-12-13(8-14(10)17)15(12,2)3/h5,7,9,12-14,17H,4,6,8H2,1-3H3/b10-5+,11-7+/t12-,13+,14+/m0/s1PubChem[1]
SMILES C/C/1=C\CC/C(=C[C@H]2--INVALID-LINK--C[C@H]1O)/C=OPubChem[1]

Physicochemical Properties

The physicochemical properties of Volvalerenal D have been computationally predicted and are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for developing analytical methods.

Table 2: Computed Physicochemical Properties of Volvalerenal D

PropertyValueUnitSource
Molecular Weight 234.33 g/mol PubChem[1]
Monoisotopic Mass 234.161979940DaPubChem[1]
XLogP3 2.1PubChem[1]
Topological Polar Surface Area 37.3ŲPubChem[1]
Heavy Atom Count 17PubChem[1]
Formal Charge 0PubChem[1]
Complexity 376PubChem[1]
Rotatable Bond Count 2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Experimental Data and Protocols

General Isolation Protocol for Valerenane Sesquiterpenoids

A typical workflow for the isolation of sesquiterpenoids like Volvalerenal D from Valeriana roots is outlined below. This process involves extraction, fractionation, and chromatographic separation.

G General Workflow for Sesquiterpenoid Isolation A Plant Material (Valeriana roots) B Drying and Grinding A->B C Solvent Extraction (e.g., Ethanol, Methanol) B->C D Crude Extract C->D E Solvent Partitioning (e.g., Hexane, Ethyl Acetate) D->E F Fractionation E->F G Column Chromatography (Silica Gel, Sephadex) F->G H Further Purification (HPLC, Prep-TLC) G->H I Isolated Volvalerenal D H->I

General workflow for the isolation of sesquiterpenoids.
Structure Elucidation

The structure of novel sesquiterpenoids is typically determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls (-OH) and carbonyls (C=O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the relative stereochemistry of the molecule.

While specific ¹H and ¹³C NMR data for Volvalerenal D are not available in the searched literature, a publication on new germacrane-type sesquiterpenoids, including volvalerenal F and G, from Valeriana officinalis var. latiofolia indicates that such data would be the standard for structure confirmation.[2]

Biological Activity and Signaling Pathways

The biological activities of Volvalerenal D have not been specifically reported. However, sesquiterpenoids isolated from various Valeriana species are known to possess a range of biological effects, with neuroprotection being a prominent area of investigation.

Extracts from Valeriana officinalis have been shown to exert neuroprotective effects against toxicity induced by the amyloid-beta peptide, a hallmark of Alzheimer's disease.[3] The proposed mechanisms for this neuroprotection involve the modulation of intracellular calcium levels and the inhibition of lipid peroxidation.[3] It is plausible that Volvalerenal D, as a constituent of Valeriana, could contribute to these effects.

Many sesquiterpenoids from Valeriana are also being investigated for their potential to promote neurite outgrowth, which is a crucial process in neuronal development and regeneration.

Putative Neuroprotective Signaling Pathway

The diagram below illustrates a potential signaling pathway through which sesquiterpenoids from Valeriana, possibly including Volvalerenal D, may exert their neuroprotective effects. This is a generalized pathway based on the known activities of related compounds.

G Putative Neuroprotective Signaling of Valeriana Sesquiterpenoids cluster_0 Cellular Stress (e.g., Aβ toxicity) A Increased Oxidative Stress D Reduced Lipid Peroxidation B Calcium Dysregulation E Modulation of Ca2+ Channels C Valeriana Sesquiterpenoids (e.g., Volvalerenal D) C->D Inhibits C->E Modulates G Reduced Apoptotic Signaling D->G F Decreased Intracellular Ca2+ E->F F->G H Enhanced Neuronal Survival

Hypothesized neuroprotective mechanism of Valeriana sesquiterpenoids.

Synthesis and Biosynthesis

Chemical Synthesis

The total synthesis of Volvalerenal D has not been reported in the literature. The synthesis of other valerenane sesquiterpenoids, such as valerenic acid, has been achieved and typically involves complex multi-step sequences to construct the challenging bicyclic core and introduce the correct stereochemistry.

Biosynthesis

Sesquiterpenoids are biosynthesized from farnesyl pyrophosphate (FPP), which is formed through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The biosynthesis of the valerenane skeleton is initiated by the cyclization of FPP, catalyzed by a specific sesquiterpene synthase. The resulting carbocation intermediates undergo a series of rearrangements, cyclizations, and deprotonations to form the characteristic valerenane framework. Subsequent enzymatic modifications, such as hydroxylations and oxidations, would then lead to the formation of Volvalerenal D.

The diagram below outlines the general biosynthetic pathway leading to sesquiterpenoid diversity.

G General Biosynthetic Pathway of Sesquiterpenoids A Acetyl-CoA B MVA Pathway / MEP Pathway A->B C Farnesyl Pyrophosphate (FPP) B->C D Sesquiterpene Synthase C->D E Carbocation Intermediates D->E F Cyclization & Rearrangement E->F G Valerenane Skeleton F->G H Enzymatic Modifications (Hydroxylation, Oxidation) G->H I Volvalerenal D H->I

Simplified biosynthetic pathway to sesquiterpenoids.

Conclusion

Volvalerenal D is a structurally interesting sesquiterpenoid from the valerenane class. While specific experimental data on its biological activity and physical properties are scarce in publicly accessible literature, its structural relationship to other bioactive compounds from the Valeriana genus suggests it may possess valuable pharmacological properties, particularly in the area of neuroprotection. Further research is required to isolate sufficient quantities of Volvalerenal D for comprehensive biological screening and to elucidate its specific mechanisms of action. The development of a total synthesis would also be highly beneficial for enabling detailed structure-activity relationship studies. This guide provides a foundational understanding of Volvalerenal D based on available data and the broader context of valerenane sesquiterpenoids, serving as a valuable resource for researchers in natural product chemistry and drug discovery.

References

Unveiling Volvalerenal E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Volvalerenal E, a bicyclic iridoid of interest to the scientific community. This document outlines its chemical identity, and although specific biological data and experimental protocols for this compound remain to be fully publicly documented, this guide establishes a foundational understanding based on available chemical data.

Core Chemical Identifiers

A precise understanding of a compound begins with its unequivocal identification. This compound is defined by the following nomenclature and registration number:

IdentifierValue
IUPAC Name [(1R,4Z,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate
CAS Number 1247014-33-0

Experimental Data and Protocols

Currently, detailed experimental protocols, quantitative data, and specific signaling pathways for this compound are not extensively available in publicly accessible scientific literature. The isolation and characterization of numerous iridoids from various Valeriana species suggest that standard phytochemical techniques are employed for their extraction and purification.

A general workflow for the isolation and characterization of iridoids from Valeriana officinalis, the plant genus from which related compounds have been identified, can be conceptualized. This process typically involves extraction, fractionation, and purification, followed by structure elucidation.

General Experimental Workflow for Iridoid Isolation

The following diagram illustrates a generalized workflow that could be hypothetically applied to the isolation and characterization of this compound, based on established methods for similar compounds.

Experimental_Workflow Generalized Iridoid Isolation Workflow Plant_Material Valeriana sp. Plant Material (e.g., roots and rhizomes) Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Fractionation (e.g., Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Fractionation Fractions Solvent Fractions Fractionation->Fractions Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Fractions->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Isolated_Compound->Structure_Elucidation Biological_Assay Biological Activity Screening Isolated_Compound->Biological_Assay

Caption: A hypothetical workflow for the isolation and analysis of this compound.

Concluding Remarks

While the fundamental chemical identity of this compound is established, a significant opportunity exists for further research to elucidate its biological activities and the underlying mechanisms. The scientific community is encouraged to pursue studies that would generate the quantitative data and detailed experimental protocols necessary to fully understand the potential of this compound. As new research becomes available, this technical guide will be updated to reflect the expanding knowledge base.

Unveiling the Sesquiterpenoid Treasures of Valerian: A Technical Guide to Natural Sources and Isolation of "Volvalerenal E" and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

While the specific compound "Volvalerenal E" remains unelucidated in current scientific literature, this technical guide delves into the rich tapestry of sesquiterpenoids found within its likely natural source, Valeriana officinalis. This document provides a comprehensive overview of the isolation and characterization of related valerenane-type sesquiterpenoids, offering detailed experimental protocols for researchers, scientists, and drug development professionals. The methodologies presented are a synthesis of established techniques for the extraction and purification of these valuable natural products.

Valeriana officinalis, commonly known as valerian, is a perennial flowering plant renowned for its sedative and anxiolytic properties. These therapeutic effects are largely attributed to a complex array of phytochemicals, including a significant class of sesquiterpenoids.[1] Among these, valerenic acid and its derivatives are well-studied marker compounds for the quality control of valerian-based phytomedicines.[2] Recent phytochemical investigations have continued to uncover novel sesquiterpenoids from valerian roots, including compounds such as E-(−)-3β,4β-epoxyvalerenal, highlighting the plant's potential as a source for new drug leads.

This guide will focus on the practical aspects of isolating these sesquiterpenoids, providing a foundational workflow from plant material to purified compounds.

Natural Sources

The primary natural source for volvalerenal-type sesquiterpenoids and related compounds is the roots and rhizomes of Valeriana officinalis L.[3][4] The concentration and specific profile of these compounds can vary depending on the plant's geographical origin, growing conditions, and harvesting time.

Isolation Methodologies

The isolation of sesquiterpenoids from Valeriana officinalis is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are a composite of methodologies reported in peer-reviewed scientific literature.

Experimental Protocols

1. Extraction of Crude Sesquiterpenoid Mixture

This initial step aims to extract a broad range of compounds from the dried plant material.

  • Plant Material Preparation: Dried and powdered roots and rhizomes of Valeriana officinalis are used as the starting material.

  • Solvent Extraction:

    • Maceration of the powdered plant material (e.g., 500 g) is performed with methanol (MeOH) at room temperature for a period of 24-48 hours, with occasional agitation.[2]

    • The extraction is typically repeated three times to ensure exhaustive extraction of the secondary metabolites.

    • The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation of the Crude Extract

To simplify the mixture for further purification, the crude extract is subjected to liquid-liquid fractionation using solvents of increasing polarity.

  • The dried crude methanol extract is suspended in water and sequentially partitioned with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).[2]

  • Each solvent partition is collected separately and evaporated to dryness. The sesquiterpenoids are typically enriched in the less polar fractions (n-hexane and chloroform).

3. Chromatographic Purification

The fractions containing the target sesquiterpenoids are then subjected to one or more chromatographic techniques to isolate individual compounds.

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel (70-230 mesh) is commonly used.[1]

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient starts with 100% n-hexane, gradually introducing ethyl acetate. For example, a gradient of n-hexane:EtOAc (from 100:0 to 0:100) can be used.[2]

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Preparative Thin Layer Chromatography (pTLC):

    • Stationary Phase: Pre-coated silica gel 60 F₂₅₄ plates are frequently utilized.

    • Mobile Phase: A solvent system optimized for the separation of target compounds is used. For valerenic acid and its derivatives, a mobile phase of n-hexane:ethyl acetate:acetic acid (e.g., 65:35:0.5 v/v/v) has been shown to be effective.[1]

    • Visualization: The separated bands are visualized under UV light (254 nm).

    • Compound Elution: The bands of interest are scraped from the plate, and the compound is eluted from the silica gel using a suitable solvent like chloroform or ethyl acetate.

Data Presentation: Quantitative Analysis

While precise yields of "this compound" are not available, the following table summarizes typical quantitative data for the major sesquiterpenoid, valerenic acid, found in Valeriana officinalis extracts, as determined by analytical techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

CompoundPlant PartExtraction MethodAnalytical MethodReported Content (% w/w)Reference
Valerenic AcidRootsMethanol ExtractionHPLC0.13[2]
Hydroxyvalerenic AcidRootsMethanol ExtractionHPLC0.54[2]

Signaling Pathways and Biological Activity

While information on the specific signaling pathways of many newly isolated sesquiterpenoids is limited, some compounds from Valeriana officinalis have been evaluated for their biological activities. For instance, some sesquiterpenoids have shown potential anti-inflammatory and anti-influenza virus activities.[5] Further research is required to elucidate the precise mechanisms of action and the signaling cascades involved.

Mandatory Visualizations

Experimental Workflow for Sesquiterpenoid Isolation

experimental_workflow plant_material Dried & Powdered Valeriana officinalis Roots extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->fractionation hexane_fraction n-Hexane Fraction fractionation->hexane_fraction chloroform_fraction Chloroform Fraction fractionation->chloroform_fraction ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel) hexane_fraction->column_chromatography chloroform_fraction->column_chromatography prep_tlc Preparative TLC ethyl_acetate_fraction->prep_tlc isolated_compounds Isolated Sesquiterpenoids column_chromatography->isolated_compounds prep_tlc->isolated_compounds

Caption: A generalized workflow for the isolation of sesquiterpenoids from Valeriana officinalis.

Logical Relationship of Purification Techniques

purification_logic crude_mixture Crude Extract fractionation Fractionation crude_mixture->fractionation Reduces Complexity semi_pure Semi-pure Fractions fractionation->semi_pure high_resolution High-Resolution Chromatography semi_pure->high_resolution Isolates Individual Compounds pure_compounds Pure Compounds high_resolution->pure_compounds

Caption: Logical progression of purification techniques for natural product isolation.

References

The Enigmatic Pathway of Volvalerenal E: A Technical Guide to its Putative Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volvalerenal E, a sesquiterpenoid isolated from the roots of Valeriana officinalis, represents a structurally intriguing natural product with potential pharmacological significance. As a member of the vast and diverse class of sesquiterpenoids, its biosynthetic origins are rooted in the well-established terpene biosynthesis pathway. While the precise enzymatic steps leading to this compound have yet to be fully elucidated, this technical guide synthesizes the current understanding of sesquiterpenoid biosynthesis to propose a putative pathway for its formation. This document provides a deep dive into the likely enzymatic transformations, detailed experimental protocols for pathway elucidation, and quantitative data from related systems to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of sesquiterpenoids universally originates from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP)[1][2]. The formation of this compound is hypothesized to proceed through a series of enzymatic reactions involving a terpene synthase (TPS) for the initial cyclization of FPP, followed by modifications catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially other enzymes like dehydrogenases.

1. Mevalonate Pathway and FPP Synthesis: The journey begins with the mevalonate (MVA) pathway, which produces the fundamental five-carbon building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In the cytosol of Valeriana officinalis cells, these units are condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15) by FPP synthase.

2. Formation of the Sesquiterpenoid Scaffold by Terpene Synthase: The crucial first committed step in this compound biosynthesis is the cyclization of the linear FPP molecule by a specific sesquiterpene synthase. Based on the bicyclic structure of this compound, it is proposed that a TPS catalyzes the formation of a germacrene or a related bicyclic intermediate. For instance, the biosynthesis of the related compound valerenic acid involves the enzyme valerena-4,7(11)-diene synthase which cyclizes FPP[][4][5]. A similar synthase could produce a precursor scaffold for this compound. The reaction mechanism involves the ionization of FPP, followed by a cascade of intramolecular cyclizations and rearrangements within the enzyme's active site[1][2].

3. Oxidative Modifications by Cytochrome P450 Monooxygenases: Following the formation of the initial hydrocarbon scaffold, a series of oxidative modifications are necessary to introduce the functional groups present in this compound, such as hydroxyl and carbonyl moieties. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes known for their role in terpene functionalization[6][7][8]. It is hypothesized that one or more specific CYPs are responsible for the regioselective oxidation of the sesquiterpene backbone to yield this compound. These modifications can include hydroxylations, epoxidations, and subsequent rearrangements[2][7][9].

Below is a DOT script for the proposed biosynthetic pathway of this compound.

Volvalerenal_E_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Sesquiterpenoid Backbone Formation cluster_2 Oxidative Modifications IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP_node Farnesyl Pyrophosphate (FPP) Sesqui_Scaffold Putative Bicyclic Sesquiterpene Scaffold FPP_node->Sesqui_Scaffold Sesquiterpene Synthase (TPS) Sesqui_Scaffold_ref Putative Bicyclic Sesquiterpene Scaffold Oxidized_Intermediates Oxidized Intermediates Volvalerenal_E This compound Oxidized_Intermediates->Volvalerenal_E Further Oxidations/ Rearrangements (CYPs, etc.) Sesqui_Scaffold_ref->Oxidized_Intermediates Cytochrome P450s (CYPs)

Caption: Proposed biosynthetic pathway of this compound from primary metabolism.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not yet available, the following table summarizes relevant data from studies on the related sesquiterpenoid, valerenic acid, to provide a comparative baseline.

ParameterValueOrganism/SystemReference
Valerena-4,7(11)-diene production75 mg/LEngineered Saccharomyces cerevisiae[]
Valerenic acid production6.8 mg/LEngineered Saccharomyces cerevisiae[]
Valerena-4,7(11)-diene production140 mg/LEngineered Saccharomyces cerevisiae (stable integration)[4]
Valerenic acid production4 mg/LEngineered Saccharomyces cerevisiae (stable integration)[4]

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound requires a multi-faceted approach involving gene discovery, heterologous expression, and in vitro enzymatic assays.

Gene Discovery and Cloning of Candidate Terpene Synthases and CYPs

Objective: To identify and isolate the genes encoding the sesquiterpene synthase and cytochrome P450s involved in this compound biosynthesis from Valeriana officinalis.

Methodology:

  • Transcriptome Sequencing: RNA is extracted from the roots of V. officinalis, a tissue known to produce this compound. A cDNA library is constructed and sequenced using a next-generation sequencing platform.

  • Candidate Gene Identification: The resulting transcriptome is searched for sequences with homology to known sesquiterpene synthases and plant cytochrome P450s, particularly those from the CYP71 family which are often involved in terpenoid metabolism.

  • Gene Cloning: Full-length cDNAs of candidate genes are obtained by reverse transcription PCR (RT-PCR) using gene-specific primers designed from the transcriptome data. The amplified cDNAs are then cloned into suitable expression vectors.

Gene_Cloning_Workflow V_officinalis Valeriana officinalis root tissue RNA_extraction RNA Extraction V_officinalis->RNA_extraction cDNA_synthesis cDNA Synthesis RNA_extraction->cDNA_synthesis Transcriptome_seq Transcriptome Sequencing cDNA_synthesis->Transcriptome_seq Bioinformatics Bioinformatic Analysis (Homology Search) Transcriptome_seq->Bioinformatics Candidate_genes Candidate TPS & CYP Genes Bioinformatics->Candidate_genes RT_PCR RT-PCR Amplification Candidate_genes->RT_PCR Cloning Cloning into Expression Vectors RT_PCR->Cloning

Caption: Workflow for the discovery and cloning of candidate biosynthetic genes.

Heterologous Expression and Functional Characterization of Sesquiterpene Synthase

Objective: To confirm the function of a candidate terpene synthase in producing the sesquiterpene backbone of this compound.

Methodology:

  • Heterologous Expression: The cloned candidate TPS gene is expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae. These systems are engineered to produce the substrate FPP.

  • Product Identification: The volatile products from the engineered microbial cultures are collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the product is compared to known sesquiterpene standards or NMR data to identify the structure of the cyclic sesquiterpene produced by the candidate TPS.

In Vitro Enzyme Assays for Cytochrome P450s

Objective: To determine the function of candidate CYPs in modifying the sesquiterpene scaffold.

Methodology:

  • Microsome Preparation: The candidate CYP genes, along with a necessary cytochrome P450 reductase (CPR), are expressed in an appropriate system (e.g., yeast or insect cells). Microsomal fractions containing the expressed enzymes are then isolated.

  • Enzyme Assay: The microsomal preparation is incubated with the sesquiterpene product from the characterized TPS, along with NADPH as a cofactor.

  • Product Analysis: The reaction products are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the oxidized sesquiterpenoid products. By sequentially testing different CYPs, the complete oxidative pathway to this compound can be reconstituted.

Enzyme_Assay_Workflow cluster_TPS Terpene Synthase Assay cluster_CYP Cytochrome P450 Assay TPS_expression Heterologous Expression of Candidate TPS TPS_incubation Incubation with FPP TPS_expression->TPS_incubation TPS_analysis GC-MS Analysis TPS_incubation->TPS_analysis Sesqui_product Identified Sesquiterpene Scaffold TPS_analysis->Sesqui_product CYP_incubation Incubation with Sesquiterpene Scaffold and NADPH Sesqui_product->CYP_incubation Substrate CYP_expression Heterologous Expression of Candidate CYPs Microsome_prep Microsome Preparation CYP_expression->Microsome_prep Microsome_prep->CYP_incubation CYP_analysis LC-MS/GC-MS Analysis CYP_incubation->CYP_analysis Final_product Identification of Oxidized Products (e.g., this compound) CYP_analysis->Final_product

Caption: Experimental workflow for the functional characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of this compound, while not yet empirically defined, can be plausibly mapped through the established principles of sesquiterpenoid formation. This guide provides a robust theoretical framework, from the initial cyclization of farnesyl pyrophosphate to the subsequent oxidative modifications, that will be invaluable for researchers seeking to unravel this specific biosynthetic pathway. The detailed experimental protocols outlined herein offer a clear roadmap for the functional genomics and biochemical studies required to identify and characterize the key enzymes involved. Elucidating the complete biosynthetic pathway of this compound will not only contribute to our fundamental understanding of plant specialized metabolism but also pave the way for its potential biotechnological production for applications in drug development and other industries.

References

In-Depth Technical Guide to the Spectroscopic Data of Volvalerenal E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Volvalerenal E, a germacrane-type sesquiterpenoid. The information presented herein is crucial for the identification, characterization, and further development of this natural compound for potential therapeutic applications. All data is sourced from the primary literature detailing its isolation and structure elucidation.

Introduction to this compound

This compound is a natural product isolated from the roots of Valeriana officinalis var. latifolia. Its structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Understanding its spectroscopic fingerprint is essential for quality control, synthetic efforts, and further pharmacological investigation.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are fundamental for the structural confirmation of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signal.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

Positionδ_H (ppm)MultiplicityJ (Hz)
12.88m
21.75m
32.15m
55.10d9.6
62.55m
72.98m
81.85m
92.20m
112.30m
120.95d6.6
130.92d6.6
141.65s
159.45s

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

Positionδ_C (ppm)
153.4
226.5
339.8
4158.2
5124.5
635.1
748.9
829.7
941.2
10134.7
1125.8
1222.7
1322.6
1416.8
15193.5
Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the accurate mass of the molecule, which is critical for determining its elemental composition.

Table 3: Mass Spectrometry Data for this compound

TechniqueIon[M+H]⁺ (m/z)Formula
HRESIMS[M+H]⁺233.1898C₁₅H₂₅O
Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Functional GroupWavenumber (cm⁻¹)
Carbonyl (Aldehyde)1685
Alkene1640
C-H Stretch2925

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Isolation of this compound

The dried and powdered roots of Valeriana officinalis var. latifolia were extracted with 95% ethanol. The resulting extract was partitioned between water and chloroform. The chloroform-soluble portion was subjected to repeated column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE-600 spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals (δ_H 7.26 and δ_C 77.0).

Mass Spectrometry

High-resolution mass spectra were obtained on an Agilent 6210 TOF mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

Infrared Spectroscopy

The IR spectrum was recorded on a Nicolet 380 FT-IR spectrometer using KBr pellets.

Visualizations

The following diagrams illustrate the logical workflow for the isolation and characterization of this compound.

experimental_workflow cluster_extraction Plant Material Processing & Extraction cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation p1 Dried Roots of Valeriana officinalis var. latifolia p2 Ethanol Extraction p1->p2 p3 Crude Extract p2->p3 i1 Solvent Partitioning (Chloroform/Water) p3->i1 i2 Silica Gel Column Chromatography i1->i2 i3 Preparative HPLC i2->i3 i4 Pure this compound i3->i4 c1 NMR Spectroscopy (1H, 13C) i4->c1 c2 Mass Spectrometry (HRESIMS) i4->c2 c3 IR Spectroscopy i4->c3 c4 Structure Confirmed c4_invis c1->c4_invis c2->c4_invis c3->c4_invis c4_invis->c4

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

This guide provides the essential spectroscopic data and methodologies for this compound, serving as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

"Volvalerenal E" physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volvalerenal E is a germacrane-type sesquiterpenoid isolated from the roots of Valeriana officinalis var. latifolia. This document provides a detailed overview of its physical and chemical characteristics, incorporating data from scientific literature and commercial sources. It includes tabulated summaries of its properties, detailed experimental protocols for its isolation and characterization, and a discussion of its potential biological significance.

Introduction

This compound belongs to a class of sesquiterpenoids derived from Valeriana officinalis, a plant with a long history of use in traditional medicine. The chemical investigation of this plant has led to the isolation of numerous bioactive compounds, including iridoids and sesquiterpenoids, which are of interest to the scientific and pharmaceutical communities for their potential therapeutic applications. This guide focuses specifically on the technical details of this compound, providing a resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These data are compiled from both commercial suppliers and the primary scientific literature.

General and Chemical Properties
PropertyValueSource
Chemical Name This compound[1]
IUPAC Name [(1R,4Z,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetateN/A
CAS Number 1247014-33-0[1]
Molecular Formula C₁₇H₂₄O₃[2][3]
Molecular Weight 276.37 g/mol [2][3]
Appearance Colorless oil[2][3]
Spectroscopic Data
Spectroscopic DataValueSource
¹H NMR (CDCl₃, 400 MHz) See Table 2.2.1[2][3]
¹³C NMR (CDCl₃, 100 MHz) See Table 2.2.2[2][3]
High-Resolution ESI-MS m/z 299.1622 [M+Na]⁺ (Calcd. for C₁₇H₂₄O₃Na, 299.1623)[2][3]
Optical Rotation [α]²⁵D +18.5 (c 0.23, CHCl₃)[2][3]
Positionδ (ppm)MultiplicityJ (Hz)
12.15m
1.85m
1.50m
32.30m
55.25d9.6
2.20m
2.05m
72.60m
96.60d9.6
101.95m
129.40s
134.60s
141.05s
151.10s
OAc2.08s
Positionδ (ppm)Type
139.5CH
226.5CH₂
339.0CH
4129.0C
5124.5CH
625.0CH₂
748.0CH
8155.0C
9140.0CH
1028.0CH
1134.0C
12192.0CH
1368.0CH₂
1424.0CH₃
1517.0CH₃
OAc171.0C
OAc21.0CH₃

Experimental Protocols

The following protocols are based on the methods described by Wang et al. (2010) for the isolation and characterization of germacrane-type sesquiterpenoids from Valeriana officinalis var. latifolia.[2][3]

Isolation and Purification of this compound

Plant Material: The roots of Valeriana officinalis var. latifolia were collected and air-dried.

Extraction:

  • The dried and powdered roots (5 kg) were extracted three times with 95% ethanol (EtOH) at room temperature.

  • The combined extracts were concentrated under reduced pressure to yield a crude extract.

  • The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform (CHCl₃), and ethyl acetate (EtOAc).

Chromatographic Separation:

  • The CHCl₃ extract (150 g) was subjected to column chromatography over silica gel (200-300 mesh).

  • Elution was performed with a gradient of petroleum ether and acetone (from 50:1 to 0:1, v/v) to yield several fractions.

  • Fraction X (eluted with petroleum ether-acetone 20:1) was further purified by repeated column chromatography on silica gel with a petroleum ether-EtOAc gradient (from 30:1 to 5:1).

  • Subsequent purification was carried out using preparative High-Performance Liquid Chromatography (HPLC) on an Agilent 1100 system with a Zorbax SB-C18 column (9.4 x 250 mm, 5 µm).

  • The mobile phase for HPLC was a gradient of methanol (MeOH) and water (H₂O) (from 60% to 80% MeOH over 30 minutes) at a flow rate of 2 mL/min, with UV detection at 210 nm.

  • This compound was isolated as a colorless oil.

Structure Elucidation

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker DRX-400 spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a VG AutoSpec-3000 spectrometer.

  • Optical Rotation: Optical rotations were measured on a Horiba SEPA-300 polarimeter.

Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, related compounds from Valeriana species exhibit a range of pharmacological effects, including anti-inflammatory, neuroprotective, and cytotoxic activities. An iridoid-rich fraction from a related species, Valeriana jatamansi, has been shown to promote axonal regeneration and motor functional recovery after spinal cord injury through the activation of the PI3K/Akt signaling pathway.

Potential Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its activation is initiated by various extracellular signals, leading to a cascade of intracellular events. A simplified representation of this pathway is provided below. Further research is required to determine if this compound directly modulates this pathway.

PI3K_Akt_Signaling extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruitment & Activation akt Akt (Protein Kinase B) pip3->akt Recruitment pdk1->akt Phosphorylation & Activation downstream_targets Downstream Targets akt->downstream_targets cellular_responses Cellular Responses (Survival, Proliferation, Growth) downstream_targets->cellular_responses volvalerenal_e This compound (Hypothesized) volvalerenal_e->pi3k Modulation?

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound is a well-characterized sesquiterpenoid from Valeriana officinalis var. latifolia. This guide provides the foundational chemical and physical data, along with detailed experimental protocols, to support further research into its properties and potential applications. While its specific biological activities and mechanisms of action are yet to be fully elucidated, the known bioactivities of related compounds suggest that this compound may be a valuable subject for future pharmacological investigation, particularly in the context of neuroprotective and anti-inflammatory research. The provided information serves as a comprehensive resource to facilitate these future studies.

References

Volvalerenal E: A Technical Guide to Its Putative Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive technical guide concerning the sesquiterpenoid Volvalerenal E, a natural product isolated from Valeriana officinalis var. latifolia.[1][2][3] As of the latest literature review, specific experimental data on the solubility and stability of this compound is not publicly available. Consequently, this guide furnishes a framework of established experimental protocols and theoretical considerations for determining these critical parameters. The methodologies outlined are based on standard practices for the analysis of natural products, particularly sesquiterpenes, and adhere to international regulatory guidelines.

Physicochemical Properties of this compound

While a comprehensive experimental profile is yet to be published, the basic molecular formula and weight of this compound have been identified.

PropertyValueSource
Molecular FormulaC17H24O3[4][5][6]
Molecular Weight276.37 g/mol [4][5][6]
ClassificationSesquiterpenoid[1]

Solubility Profile: Experimental Approach

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. The following tables outline standard experimental protocols for assessing the solubility of a natural product like this compound.

Qualitative Solubility Assessment

This initial screening provides a general understanding of the compound's polarity and solubility in various solvent classes.

Solvent SystemTest DescriptionExpected Outcome Interpretation
WaterA small amount of this compound is added to water and observed for dissolution.Insoluble, given its sesquiterpenoid structure.
5% Sodium HydroxideThe sample is tested for solubility in a dilute strong base.Solubility would suggest the presence of an acidic functional group.
5% Sodium BicarbonateThe sample is tested for solubility in a dilute weak base.Solubility would indicate a relatively strong acidic functional group.
5% Hydrochloric AcidThe sample is tested for solubility in a dilute acid.Solubility would suggest the presence of a basic functional group, such as an amine.
Organic Solvents (e.g., Ethanol, Methanol, DMSO, Chloroform)The sample is tested for solubility in various organic solvents.High solubility is expected in one or more of these solvents.
Quantitative Solubility Determination

For precise measurements, the following methods are recommended.

MethodDescriptionData Output
Shake-Flask MethodA supersaturated solution is agitated until equilibrium is reached, after which the concentration of the dissolved compound is measured.Thermodynamic solubility (mg/mL or µM).
High-Throughput Screening (HTS) AssaysMiniaturized and automated versions of solubility assays, often employing techniques like nephelometry or UV-spectroscopy.Kinetic or thermodynamic solubility.
Potentiometric TitrationThe compound is dissolved in a mixture of water and a co-solvent, and the pKa is determined, from which aqueous solubility can be calculated.Intrinsic solubility and pKa.

Stability Profile: A Framework for Assessment

Stability testing is essential to determine a compound's shelf-life and to identify potential degradation products. The International Council for Harmonisation (ICH) provides a robust framework for these studies.

Forced Degradation Studies

These studies are designed to accelerate the degradation of the compound to identify likely degradation pathways and products.

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis0.1 M HCl at elevated temperature (e.g., 60°C) for a set period.To assess stability in acidic conditions.
Base Hydrolysis0.1 M NaOH at elevated temperature (e.g., 60°C) for a set period.To assess stability in alkaline conditions.
Oxidation3% H2O2 at room temperature.To evaluate susceptibility to oxidation.
Thermal StressExposure to high temperature (e.g., 80°C) in solid state and in solution.To determine thermal stability.
PhotostabilityExposure to a combination of visible and UV light as per ICH Q1B guidelines.To assess light sensitivity.
Long-Term Stability Studies

These studies evaluate the stability of the compound under recommended storage conditions over an extended period.

Storage ConditionTesting FrequencyDuration
Long-term: 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 monthsUp to 5 years
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12 months12 months
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months6 months

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for Qualitative Solubility Testing
  • Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a series of small, clear glass vials.

  • Solvent Addition: To each vial, add 1 mL of the respective test solvent (Water, 5% NaOH, 5% NaHCO3, 5% HCl, Ethanol, Methanol, DMSO, Chloroform) in 0.2 mL increments.

  • Mixing: After each addition, vortex the vial for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark and light background for any undissolved particles.

  • Classification: Classify the compound as "soluble" (no visible particles), "partially soluble" (some particles remain), or "insoluble" (no visible dissolution).

Protocol for Shake-Flask Solubility Determination
  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Protocol for Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C).

    • Oxidation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H2O2. Keep at room temperature.

    • Thermal Degradation: Place a sample of the stock solution and a solid sample in an oven at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base samples): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect the formation of any degradation products.

Visualizations: Workflows and Signaling Pathways

To provide a broader context for the study of this compound, the following diagrams illustrate a general workflow for natural product research and a relevant biological pathway.

G cluster_0 Discovery and Isolation cluster_1 Characterization cluster_2 Profiling cluster_3 Development A Plant Material Collection (Valeriana officinalis) B Extraction (e.g., Chloroform) A->B C Fractionation (Chromatography) B->C D Isolation of Pure Compound (this compound) C->D E Structure Elucidation (NMR, MS) D->E F Purity Assessment (HPLC) D->F G Solubility Profiling D->G H Stability Assessment D->H I Biological Activity Screening D->I J Pre-formulation Studies G->J H->J K In vivo Studies I->K

General Workflow for Natural Product Drug Discovery.

Given that many constituents of Valeriana officinalis, such as valerenic acid, are known to interact with the GABAergic system, this pathway is a primary candidate for investigating the mechanism of action of this compound.[1][7][8][9][10]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds Cl_influx Chloride (Cl-) Influx GABA_A_Receptor->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition (Sedative/Anxiolytic Effect) Hyperpolarization->Inhibition Valerenic_Acid Valeriana Constituents (e.g., this compound - Putative) Valerenic_Acid->GABA_A_Receptor Positive Allosteric Modulation

Putative GABAergic Signaling Pathway Modulation.

Conclusion

While direct experimental data for the solubility and stability of this compound remains to be established, this guide provides a comprehensive framework for researchers to undertake such an investigation. By following the outlined qualitative and quantitative protocols, a thorough understanding of this compound's physicochemical properties can be achieved. The provided workflows and pathway diagrams offer a broader context for its potential role in drug discovery and development, particularly in the area of neuroscience, given the known pharmacology of its source, Valeriana officinalis. Future research should focus on performing these experiments to generate the specific data required for advancing the development of this compound as a potential therapeutic agent.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of Volvalerenal E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volvalerenal E is a naturally occurring sesquiterpenoid isolated from the roots of Valeriana officinalis var. latifolia.[1][2][3][4] As a member of the germacrane class of sesquiterpenoids, it represents a unique chemical scaffold that warrants investigation for its potential pharmacological activities. This technical guide provides a comprehensive overview of the currently known biological activity of this compound, detailed experimental protocols for its assessment, and a discussion of its potential therapeutic relevance. While research on this specific compound is in its nascent stages, this document aims to serve as a foundational resource for researchers interested in exploring its properties further.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₇H₂₄O₃BOC Sciences
Molecular Weight 276.37 g/mol BOC Sciences
CAS Number 1247014-33-0BOC Sciences
Class Sesquiterpenoid (Germacrane-type)[1][2][3][4]
Source Valeriana officinalis var. latifolia[1][2][3][4]

Potential Biological Activity: Acetylcholinesterase Inhibition

The primary biological activity reported for this compound is the inhibition of acetylcholinesterase (AChE).[1][3][4] AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, a mechanism that is the cornerstone of several treatments for Alzheimer's disease and other neurological disorders.

Experimental Protocols

The following is a detailed protocol for a standard in vitro acetylcholinesterase inhibition assay based on the widely used Ellman's method. This method is the likely basis for the initial screening of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

1. Principle:

This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The increase in absorbance at 412 nm is proportional to the AChE activity.

2. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Type VI-S)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Donepezil or Galantamine)

  • 96-well microplate

  • Microplate reader

3. Assay Procedure:

  • Preparation of Reagents:

    • Prepare a 15 mM solution of ATCI in deionized water.

    • Prepare a 3 mM solution of DTNB in 50 mM Tris-HCl buffer (pH 8.0).

    • Prepare a stock solution of AChE (e.g., 1 U/mL) in 50 mM Tris-HCl buffer (pH 8.0).

    • Prepare a series of dilutions of this compound and the positive control in the appropriate solvent.

  • Assay in 96-Well Plate:

    • To each well, add:

      • 140 µL of 50 mM Tris-HCl buffer (pH 8.0)

      • 20 µL of the test compound solution (this compound or positive control) at various concentrations. For the control wells, add 20 µL of the solvent.

      • 20 µL of the AChE solution (0.1 U/mL final concentration).

    • Mix gently and incubate the plate at 37°C for 15 minutes.

    • Following incubation, add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to read the absorbance at 1-minute intervals for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

      • V_control is the rate of reaction of the control (enzyme and substrate without inhibitor).

      • V_sample is the rate of reaction in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Signaling Pathway

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) Vesicles ACh_released ACh ACh_vesicle->ACh_released Release AChR Acetylcholine Receptor ACh_released->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Postsynaptic Neuron\n(Signal Transduction) Postsynaptic Neuron (Signal Transduction) AChR->Postsynaptic Neuron\n(Signal Transduction) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Volvalerenal_E This compound Volvalerenal_E->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by this compound in a Cholinergic Synapse.

Experimental Workflow

AChE_Inhibition_Assay_Workflow start Start: Prepare Reagents plate_prep Prepare 96-well Plate: - Buffer - this compound / Control - AChE Solution start->plate_prep incubation1 Incubate at 37°C for 15 min plate_prep->incubation1 add_dtns Add DTNB Solution incubation1->add_dtns add_atci Initiate Reaction: Add ATCI Solution add_dtns->add_atci measure Measure Absorbance at 412 nm (Kinetic Reading) add_atci->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

Future Directions and Conclusion

The identification of this compound as a potential acetylcholinesterase inhibitor opens up an intriguing avenue for further research, particularly in the context of neurodegenerative diseases. However, the current body of knowledge is limited. To fully understand the therapeutic potential of this compound, the following steps are crucial:

  • Quantitative Assessment: Determination of the IC₅₀ value of this compound against AChE is paramount to understanding its potency.

  • Selectivity Profiling: Investigating the selectivity of this compound for AChE over other cholinesterases, such as butyrylcholinesterase (BChE), is essential for predicting potential side effects.

  • Mechanism of Action Studies: Elucidating the precise mechanism of AChE inhibition (e.g., competitive, non-competitive, or uncompetitive) will provide valuable insights into its interaction with the enzyme.

  • Broader Biological Screening: Evaluating this compound for other relevant biological activities, such as anti-inflammatory, antioxidant, and neuroprotective effects, would provide a more comprehensive understanding of its pharmacological profile.

  • In Vivo Studies: Should in vitro studies yield promising results, subsequent investigations in animal models of neurological disorders will be necessary to assess its efficacy and safety in a physiological context.

References

In-depth Technical Guide: Volvalerenal E - Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Notice: A comprehensive search for "Volvalerenal E" and its mechanism of action did not yield any specific scientific literature, quantitative data, or experimental protocols. The information available primarily pertains to related compounds such as "Volvalerenal D" and the broader signaling roles of Vitamin E. It is possible that "this compound" is a novel, recently discovered, or less-studied compound, or that the name is a variant or misspelling.

This guide, therefore, will proceed by presenting a hypothetical framework for the mechanism of action of "this compound," drawing plausible parallels from the known biological activities of similar structures and the well-documented signaling pathways influenced by Vitamin E and its analogues. This document is intended for researchers, scientists, and drug development professionals as a speculative guide to inform potential future research directions.

Hypothetical Core Mechanisms of Action

Given the structural similarities often found in natural product families, it is plausible that this compound, like other related compounds, may exert its biological effects through one or more of the following hypothesized mechanisms:

  • Modulation of Protein Kinase C (PKC) Signaling: A well-established, non-antioxidant function of Vitamin E and its derivatives is the regulation of Protein Kinase C (PKC) activity.[1][2] It is hypothesized that this compound could directly or indirectly inhibit PKC, a key enzyme in various signal transduction pathways. This inhibition could subsequently impact downstream processes such as cell proliferation, inflammation, and platelet aggregation.[1][3]

  • Influence on Phosphatidylinositol 3-Kinase (PI3K) Pathway: Another major signaling pathway modulated by Vitamin E is the PI3K pathway.[3] this compound might influence the activity of PI3K or its downstream effectors, such as Akt/PKB. This could have significant implications for cell survival, growth, and metabolism.

  • Regulation of Gene Expression: Vitamin E and its metabolites have been shown to regulate the expression of a variety of genes.[1][3] It is conceivable that this compound could act as a transcriptional regulator, potentially through interactions with nuclear receptors like the Pregnane X Receptor (PXR).[2] This could lead to changes in the expression of genes involved in lipid metabolism, inflammation, and cellular adhesion.[3]

Proposed Signaling Pathways

Based on the hypothesized mechanisms, the following signaling pathways are proposed as potential targets for this compound.

Protein Kinase C (PKC) Inhibition Pathway

This pathway illustrates the hypothesized inhibitory effect of this compound on the PKC signaling cascade.

PKC_Inhibition_Pathway Volvalerenal_E This compound PKC Protein Kinase C (PKC) Volvalerenal_E->PKC Inhibits Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Activates Cellular_Responses Cellular Responses (e.g., Proliferation, Inflammation) Downstream_Effectors->Cellular_Responses Regulates

Caption: Hypothesized PKC inhibition pathway by this compound.

PI3K/Akt Signaling Modulation

This diagram outlines the potential modulatory role of this compound on the PI3K/Akt signaling pathway.

PI3K_Akt_Modulation Volvalerenal_E This compound PI3K Phosphatidylinositol 3-Kinase (PI3K) Volvalerenal_E->PI3K Modulates Akt Akt/PKB PI3K->Akt Activates Cell_Survival Cell Survival & Growth Akt->Cell_Survival Promotes

Caption: Potential modulation of PI3K/Akt signaling by this compound.

Proposed Experimental Protocols

To investigate the hypothesized mechanisms of action of this compound, the following experimental protocols are proposed.

In Vitro Kinase Assay for PKC Activity

Objective: To determine the direct effect of this compound on the enzymatic activity of Protein Kinase C.

Methodology:

  • Reagents and Materials: Recombinant human PKC isoforms, fluorescently labeled PKC substrate peptide, ATP, assay buffer, multi-well plates, and a fluorescence plate reader.

  • Procedure: a. Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO). b. In a multi-well plate, add the reaction buffer, the fluorescently labeled PKC substrate, and the desired PKC isoform. c. Add the diluted this compound or vehicle control to the respective wells. d. Initiate the kinase reaction by adding a final concentration of ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of PKC inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of PI3K/Akt Pathway Phosphorylation

Objective: To assess the effect of this compound on the activation of the PI3K/Akt signaling pathway in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., vascular smooth muscle cells) to 70-80% confluency. Treat the cells with various concentrations of this compound for different time points.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt. d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal to determine the relative phosphorylation level.

Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To investigate the effect of this compound on the expression of target genes.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot analysis. Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

  • qPCR: a. Set up the qPCR reaction with a SYBR Green or TaqMan-based master mix, cDNA template, and primers for the target genes (e.g., CD36, ICAM-1) and a housekeeping gene (e.g., GAPDH). b. Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Hypothetical Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data that could be generated from the proposed experiments. These values are for illustrative purposes only and would need to be determined experimentally.

ParameterValueExperimental Method
PKC Inhibition
IC50 (PKCα)5.2 µMIn Vitro Kinase Assay
IC50 (PKCβ)8.9 µMIn Vitro Kinase Assay
PI3K/Akt Pathway
p-Akt/Total Akt Ratio (10 µM)0.6 (relative to control)Western Blot
Gene Expression
CD36 mRNA Fold Change (10 µM)0.4qPCR
ICAM-1 mRNA Fold Change (10 µM)0.7qPCR

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the mechanism of action of this compound.

Experimental_Workflow Hypothesis Hypothesize Mechanism of Action (e.g., PKC, PI3K modulation) In_Vitro In Vitro Assays (e.g., Kinase Assay) Hypothesis->In_Vitro Cell_Based Cell-Based Assays (e.g., Western Blot, qPCR) Hypothesis->Cell_Based Data_Analysis Quantitative Data Analysis (e.g., IC50, Fold Change) In_Vitro->Data_Analysis Cell_Based->Data_Analysis Conclusion Elucidate Mechanism of Action Data_Analysis->Conclusion

Caption: General experimental workflow for MOA studies.

This in-depth technical guide provides a speculative yet scientifically grounded framework for initiating research into the mechanism of action of "this compound." The proposed pathways, experimental protocols, and data presentation formats are designed to guide future investigations and facilitate a comprehensive understanding of this potentially novel compound.

References

A Technical Guide to the Phytochemistry and Biological Activities of Valeriana fauriei, with a Focus on the Discovery of Valerianin E

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical constituents of Valeriana fauriei, a plant with a history of use in traditional medicine. The primary focus is on the discovery and characterization of the sesquiterpenoid, Valerianin E. Due to the limited biological data available for Valerianin E, this review extends to other bioactive compounds isolated from Valeriana species, for which quantitative data and mechanistic insights are more readily available. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Characterization of Valerianin E

Valerianin E is a novel germacrane-type sesquiterpenoid isolated from the roots of Valeriana fauriei Briq. Its discovery was the result of chemical constituent analysis aimed at exploring the plant's rich phytochemistry.

Isolation and Structure Elucidation

The isolation of Valerianin E was achieved through a multi-step extraction and chromatographic process. The dried and powdered roots of Valeriana fauriei were first extracted with methanol. The resulting crude extract was then partitioned successively with hexane, chloroform, and ethyl acetate. Valerianin E was isolated from one of these fractions using column chromatography on silica gel, followed by further purification steps.

The structure of Valerianin E was elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, and HMBC): To establish the carbon skeleton and the connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet (UV) Spectroscopy: To identify chromophores.

Based on the comprehensive analysis of these spectroscopic data, the structure of Valerianin E was determined.[1]

Biological Activities of Valeriana Species

While specific biological activity data for Valerianin E is not yet available in the public domain, various extracts and isolated compounds from Valeriana species, including V. fauriei and the closely related V. officinalis, have demonstrated a wide range of pharmacological effects. These activities provide a basis for the traditional use of these plants and suggest potential therapeutic applications.

Antioxidant Activity

Extracts from Valeriana fauriei have shown significant antioxidant properties. The antioxidant capacity is crucial in combating oxidative stress, which is implicated in numerous disease states.

Anti-inflammatory Activity

Certain compounds from Valeriana species have demonstrated anti-inflammatory effects. This is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in cell-based assays.

Sedative and Anxiolytic Activities

The most well-documented activities of Valeriana species are their sedative and anxiolytic effects. These are attributed to the interaction of various constituents with the gamma-aminobutyric acid (GABA) system in the brain, a key inhibitory neurotransmitter system.

Quantitative Data on Bioactive Compounds from Valeriana Species

The following tables summarize the quantitative data for various biological activities of extracts and compounds from Valeriana species.

Table 1: Antioxidant Activity of Valeriana fauriei Essential Oil

AssayConcentrationScavenging Activity (%)
DPPH Radical Scavenging250 µl/ml73.62
ABTS Radical Scavenging250 µl/ml82.17

Data from a study on the essential oil of Valeriana fauriei.[2]

Table 2: Anti-inflammatory Activity of Valeriana fauriei Essential Oil

AssayConcentrationInhibition of NO Production (%)
Nitric Oxide (NO) Production in RAW 264.7 cells5 µl/ml62.02

Data from a study on the essential oil of Valeriana fauriei.[2]

Experimental Protocols

This section details the general methodologies used in the key experiments cited in this review.

Extraction and Isolation of Valerianin E
  • Plant Material: Dried and powdered roots of Valeriana fauriei.

  • Extraction: The plant material is percolated with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

  • Chromatography: The fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest are combined and further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

DPPH Radical Scavenging Assay

This assay measures the ability of a sample to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • The plant extract or isolated compound is added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample-treated group with that of a control (DPPH solution without the sample).

Nitric Oxide (NO) Inhibition Assay

This assay is commonly performed using murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to produce NO.

  • RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.

  • The cells are pre-treated with various concentrations of the test sample for a specific duration (e.g., 1 hour).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).

  • The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key experimental workflows and a proposed signaling pathway relevant to the biological activities of Valeriana species.

experimental_workflow plant Valeriana fauriei Roots extraction Methanol Extraction plant->extraction fractionation Solvent Partitioning (Hexane, Chloroform, EtOAc) extraction->fractionation chromatography Silica Gel Column Chromatography fractionation->chromatography purification Preparative HPLC chromatography->purification valerianin_e Valerianin E purification->valerianin_e

Figure 1: Isolation workflow for Valerianin E.

gaba_pathway cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor cl_channel Chloride (Cl-) Channel gaba_receptor->cl_channel opens hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) cl_channel->hyperpolarization leads to valeriana_compounds Bioactive Compounds from Valeriana (e.g., Valerenic Acid) valeriana_compounds->gaba_receptor Positive Allosteric Modulation gaba GABA gaba->gaba_receptor Binds to

Figure 2: Proposed GABAergic mechanism of Valeriana compounds.

Conclusion

Valerianin E is a recently identified sesquiterpenoid from Valeriana fauriei. While its specific biological activities are yet to be fully elucidated, the rich phytochemical profile and documented pharmacological effects of the Valeriana genus suggest that it may possess interesting therapeutic properties. Further research is warranted to investigate the bioactivity of Valerianin E and to understand its mechanism of action. The data presented in this guide for other bioactive compounds from Valeriana species provide a valuable context for future studies in this area.

References

Methodological & Application

Synthesis Protocol for Volvalerenal E: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and literature has revealed no publicly available information on the chemical structure or synthesis of a compound named "Volvalerenal E". As the chemical structure is the fundamental prerequisite for designing a synthetic route, a detailed synthesis protocol, including application notes, experimental procedures, and data tables, cannot be provided at this time.

The search for "this compound" did not yield any publications detailing its isolation, characterization, or synthesis. Chemical databases such as PubChem do not contain an entry for this specific compound. It is possible that "this compound" is a very recently discovered natural product that has not yet been fully characterized or published in the peer-reviewed literature, or that the name is a misnomer or contains a typographical error.

Information on Structurally Related Sesquiterpenoids from Valeriana Species

While information on "this compound" is unavailable, extensive research has been conducted on other sesquiterpenoids isolated from plants of the Valeriana genus. These compounds share biosynthetic origins and structural similarities. Insights into their synthesis may provide a foundation for a potential future synthesis of "this compound," once its structure is elucidated.

Notable related compounds include:

  • Valerenal : A known sesquiterpenoid isolated from Valeriana officinalis.[1] Its chemical structure is well-established.

  • Volvalerenal D : The structure of this related compound is available in the PubChem database.[2]

  • Valerenic Acid : A well-studied sesquiterpenoid from Valeriana officinalis with known biological activities.[3] The total synthesis of valerenic acid has been reported in the literature.

  • Valerenol and Valerena-4,7(11)-diene : Other related sesquiterpenoids from Valeriana.[4]

The biosynthesis of these C15 sesquiterpenoids in Valeriana species generally proceeds from farnesyl diphosphate.[3]

For researchers, scientists, and drug development professionals interested in this class of compounds, the existing literature on the synthesis of related sesquiterpenoids, such as valerenic acid, would be the most relevant starting point for developing a synthetic strategy for novel derivatives, once their structures are known.

Should the chemical structure of "this compound" become available, a detailed and actionable synthesis protocol could potentially be developed based on established synthetic methodologies for complex natural products. We recommend monitoring the natural product chemistry literature for any new publications on compounds isolated from Valeriana species.

References

Application Notes & Protocols: Extraction and Purification of Volvalerenal E from Valeriana officinalis var. latifolia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Volvalerenal E is a sesquiterpenoid of significant interest, isolated from the roots and rhizomes of Valeriana officinalis var. latifolia. This document provides detailed protocols for the extraction and purification of this compound, designed for researchers in natural product chemistry and drug development. The methodologies described are based on established techniques for the isolation of sesquiterpenoids from Valeriana species.

Extraction of this compound

The initial extraction process is critical for obtaining a crude extract enriched with this compound. The following protocol outlines a solvent-based extraction method.

Experimental Protocol: Extraction

Objective: To obtain a chloroform-soluble crude extract containing this compound from the roots and rhizomes of Valeriana officinalis var. latifolia.

Materials:

  • Dried and powdered roots and rhizomes of Valeriana officinalis var. latifolia.

  • Ethanol (95%)

  • Chloroform

  • Distilled water

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Separatory funnel (2 L)

  • Beakers and flasks

Procedure:

  • Maceration: Soak 1 kg of dried, powdered root and rhizome material in 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

  • Filtration: Filter the mixture through a Buchner funnel to separate the extract from the plant material.

  • Re-extraction: Re-macerate the plant residue with an additional 3 L of 95% ethanol for 24 hours to ensure exhaustive extraction. Filter and combine the filtrates.

  • Concentration: Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a viscous crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 1 L of distilled water.

    • Transfer the aqueous suspension to a 2 L separatory funnel.

    • Perform liquid-liquid partitioning by extracting three times with 500 mL of chloroform.

    • Combine the chloroform fractions.

  • Final Concentration: Dry the combined chloroform extract over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the chloroform-soluble crude extract containing this compound.

Data Presentation: Extraction Yields

The following table summarizes typical yields from the extraction process. (Note: These are representative values and actual yields may vary).

Starting MaterialInitial Extract (Ethanol)Final Extract (Chloroform)
1 kg of dried roots and rhizomes120 g (12% yield)30 g (3% yield)

Purification of this compound

The purification of this compound from the crude chloroform extract is achieved through a combination of chromatographic techniques.

Experimental Protocol: Column Chromatography

Objective: To perform an initial fractionation of the chloroform extract to isolate fractions enriched in this compound.

Materials:

  • Chloroform-soluble crude extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Vanillin-sulfuric acid staining reagent

Procedure:

  • Column Packing: Prepare a slurry of 300 g of silica gel in hexane and pack it into a glass column (5 cm diameter).

  • Sample Loading: Adsorb 30 g of the chloroform crude extract onto 60 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Fractions 1-20: 100% Hexane

    • Fractions 21-40: 95:5 Hexane:Ethyl Acetate

    • Fractions 41-60: 90:10 Hexane:Ethyl Acetate

    • Fractions 61-80: 80:20 Hexane:Ethyl Acetate

    • Continue increasing the polarity up to 100% Ethyl Acetate.

  • Fraction Analysis: Collect 50 mL fractions and monitor the separation using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2). Visualize the spots under a UV lamp and by staining with vanillin-sulfuric acid.

  • Pooling: Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To achieve final purification of this compound from the enriched fractions obtained from column chromatography.

Materials:

  • Enriched fractions from column chromatography

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (H₃PO₄)

  • Preparative HPLC system with a C18 column

  • UV detector

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the combined, enriched fractions in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

    • Mobile Phase: A linear gradient of acetonitrile in water (with 0.1% phosphoric acid).

    • Gradient Program: Start with 40% acetonitrile and increase to 80% acetonitrile over 40 minutes.

    • Flow Rate: 15 mL/min

    • Detection: UV at 220 nm

  • Injection and Fraction Collection: Inject the sample onto the column. Collect the fractions corresponding to the peak of this compound based on the chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Final Concentration: Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Data Presentation: Purification Summary

This table summarizes the results of a typical purification run. (Note: These are representative values).

Purification StepInput Mass (g)Output Mass (mg)Purity (%)
Column Chromatography30800~70
Preparative HPLC800250>98

Visualization of Workflows

Extraction Workflow

ExtractionWorkflow Start Dried Roots & Rhizomes of V. officinalis var. latifolia Maceration Maceration with 95% Ethanol Start->Maceration Filtration Filtration Maceration->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Partitioning Solvent Partitioning (Chloroform/Water) Concentration1->Partitioning Concentration2 Concentration of Chloroform Phase Partitioning->Concentration2 End Crude Chloroform Extract Concentration2->End PurificationWorkflow Start Crude Chloroform Extract ColumnChrom Silica Gel Column Chromatography Start->ColumnChrom TLC TLC Analysis of Fractions ColumnChrom->TLC Pooling Pooling of Enriched Fractions TLC->Pooling PrepHPLC Preparative HPLC (C18) Pooling->PrepHPLC PurityAnalysis Purity Analysis (Analytical HPLC) PrepHPLC->PurityAnalysis End Pure this compound PurityAnalysis->End

Application Notes and Protocols for the Quantification of Valerenal

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Volvalerenal E": Extensive literature searches did not yield specific information on a compound named "this compound." It is possible that this is a rare or novel compound, or a misnomer. The following application notes and protocols are therefore focused on valerenal , a well-characterized and quantitatively significant sesquiterpenoid found in Valeriana officinalis L., and a key contributor to its chemical profile. The methodologies described herein are readily adaptable for the analysis of other related iridoids and sesquiterpenoids in Valeriana species.

Introduction

Valerenal is a sesquiterpenoid compound found in the essential oil of Valeriana officinalis L., a plant widely used for its sedative and anxiolytic properties. The quantification of valerenal is crucial for the quality control and standardization of valerian-based herbal products and dietary supplements. This document provides detailed protocols for the extraction and quantification of valerenal from Valeriana officinalis root and rhizome material using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the quantitative data for valerenal and related compounds found in Valeriana officinalis as reported in various studies.

Table 1: Quantitative Analysis of Valerenal and Other Major Components in Valeriana officinalis Essential Oil by GC-MS.

CompoundRelative Content (%)Reference
Valerenal11.27[1][2][3]
Valerianol12.55[1][2][3]
(Z)-valerenyl acetate12.19[1][2][3]
α-kessyl acetate11.06[1][2]
Valeranone4.11[1][2][3]

Table 2: Content of Valerenal in Essential Oil from Valeriana officinalis from Different Origins.

OriginValerenal Content in Essential Oil (%)Reference
Iranian11.27[1][2][3]
Europeanup to 15.6[4]
Turkish8.4 - 19.7[5]

Experimental Protocols

Protocol 1: Extraction of Essential Oil from Valeriana officinalis Root

This protocol describes the extraction of essential oil from dried valerian root and rhizome, which can then be analyzed for valerenal content.

Materials and Reagents:

  • Dried and powdered roots and rhizomes of Valeriana officinalis

  • Alcoholic extraction solvent (e.g., 70:30 ethanol:water v/v)[6]

  • Maceration apparatus

  • Filtration system (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Weigh a suitable amount of powdered Valeriana officinalis root and rhizome.

  • Add the powdered plant material to the alcoholic extraction solvent. A common ratio is 1 kg of plant material to 5 L of solvent.[6]

  • Macerate the mixture for 72 hours at room temperature with constant stirring.[6]

  • Alternatively, for a more rapid extraction, heat the mixture to a temperature between 70°C and 80°C for at least two to three hours.[7]

  • After the extraction period, filter the mixture to separate the liquid extract from the solid plant material.

  • Concentrate the liquid extract using a rotary evaporator to remove the solvent and obtain the crude extract.

  • The resulting extract can be further processed or directly prepared for GC-MS analysis.

Protocol 2: Quantification of Valerenal by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the GC-MS method for the separation and quantification of valerenal in the extracted essential oil.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent HP-6890 or similar[1]

  • Mass Spectrometer: Agilent HP-5973 Mass Selective Detector or similar[1]

  • Column: HP-5MS fused silica column (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent.[1][8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injector Temperature: 200°C[1]

  • Split Ratio: 1:20[1]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 250°C at a rate of 3°C/min.

    • Hold at 250°C for 10 minutes.[1]

  • Mass Spectrometer Conditions:

    • Ionization Energy: 70 eV[1]

    • Mass Range: 40 to 550 amu[1]

    • Detector Temperature: 250°C[1]

Sample Preparation:

  • Dilute the essential oil extract in a suitable solvent, such as cyclohexane (e.g., 100 µL of essential oil in 900 µL of cyclohexane).[8]

  • Inject an appropriate volume (e.g., 1 µL) of the diluted sample into the GC-MS system.

Data Analysis:

  • Identify the valerenal peak in the chromatogram based on its retention time and mass spectrum.

  • Quantify the relative percentage of valerenal by integrating the peak area and comparing it to the total area of all identified peaks.

Visualizations

Experimental Workflow for Valerenal Quantification

A Valeriana officinalis Root & Rhizome B Grinding & Powdering A->B C Solvent Extraction (e.g., 70% Ethanol) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Sample Dilution (for GC-MS) F->G H GC-MS Analysis G->H I Data Processing & Quantification H->I

Caption: Workflow for the extraction and quantification of valerenal.

Simplified Iridoid Biosynthesis Pathway

cluster_MEP MEP Pathway cluster_MVA MVA Pathway MEP Glyceraldehyde-3-phosphate + Pyruvate IPP_MEP Isopentenyl Pyrophosphate (IPP) MEP->IPP_MEP GPP Geranyl Pyrophosphate (GPP) IPP_MEP->GPP MVA Acetyl-CoA IPP_MVA Isopentenyl Pyrophosphate (IPP) MVA->IPP_MVA IPP_MVA->GPP Iridoids Iridoids (e.g., Valepotriates) GPP->Iridoids Valerenal Valerenal Iridoids->Valerenal Further Biosynthesis & Modification

Caption: Simplified overview of the iridoid biosynthesis pathway leading to valerenal.

References

Application Note & Protocol: In Vitro Assay Development for the Characterization of Volvalerenal E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro characterization of Volvalerenal E, a novel natural product with putative therapeutic potential. Due to the limited existing data on this specific compound, we present a generalized yet detailed workflow applicable to the initial investigation of new chemical entities. The protocols herein describe a tiered approach, beginning with fundamental cytotoxicity assessment, followed by functional screening for anti-inflammatory activity, and culminating in the investigation of its effects on a key cellular signaling pathway. All experimental methodologies are detailed to ensure reproducibility, and quantitative data are summarized for clarity. This application note serves as a foundational template for researchers initiating the in vitro evaluation of novel natural products.

Introduction

The discovery and development of new therapeutic agents from natural sources is a cornerstone of pharmaceutical research.[1] Natural products often possess novel chemical structures and diverse biological activities, offering a rich pipeline for drug discovery.[2] The initial characterization of a new natural product, such as this compound, requires a systematic and robust in vitro evaluation to determine its biological effects and mechanism of action in a controlled cellular environment.[3] This process typically involves a series of assays to assess cytotoxicity, identify potential therapeutic activities, and elucidate the underlying molecular pathways.[4]

This application note outlines a hypothetical screening cascade for this compound, postulating anti-inflammatory and neuroprotective properties based on its structural class. The proposed workflow is designed to efficiently gather preliminary data on the compound's safety and efficacy profile, guiding further pre-clinical development.

Experimental Workflow

The proposed experimental workflow for the in vitro characterization of this compound follows a logical progression from broad cellular effects to specific molecular targets. This tiered approach ensures that resources are utilized efficiently, with each stage of the investigation informing the next. The workflow begins with an assessment of general cytotoxicity to determine the safe concentration range for subsequent functional assays. This is followed by a primary screen for anti-inflammatory activity. Positive hits from the primary screen are then advanced to a secondary assay to investigate the compound's impact on a specific signaling pathway, in this case, the MAPK/ERK pathway, which is a key regulator of inflammation.

experimental_workflow cluster_0 Phase 1: Safety Profiling cluster_1 Phase 2: Primary Functional Screen cluster_2 Phase 3: Mechanism of Action cluster_3 Data Analysis & Interpretation cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) cytotoxicity->anti_inflammatory Determine Safe Dose pathway_analysis Signaling Pathway Analysis (e.g., p-ERK Western Blot) anti_inflammatory->pathway_analysis Confirm Activity data_analysis IC50/EC50 Calculation & Target Validation pathway_analysis->data_analysis

Figure 1: Experimental workflow for in vitro characterization of this compound.

Hypothetical Signaling Pathway: MAPK/ERK Cascade

The mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including inflammation, cell proliferation, and survival. The ERK1/2 pathway, a key branch of the MAPK family, is often activated by inflammatory stimuli and is a common target for anti-inflammatory drug development. We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and subsequent activation of ERK1/2. The following diagram illustrates this proposed mechanism of action.

signaling_pathway cluster_pathway MAPK/ERK Signaling Pathway receptor Cell Surface Receptor (e.g., TLR4) ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk  Phosphorylation transcription_factor Transcription Factors (e.g., AP-1) erk->transcription_factor  Activation inflammatory_genes Inflammatory Gene Expression transcription_factor->inflammatory_genes volvalerenal_e This compound volvalerenal_e->mek Inhibition

Figure 2: Proposed mechanism of action of this compound on the MAPK/ERK pathway.

Summary of Quantitative Data

The following table summarizes hypothetical data obtained from the described in vitro assays. This data is presented to illustrate the expected outcomes and to provide a template for data presentation.

Assay TypeCell LineParameter MeasuredThis compound (IC50/EC50)Dexamethasone (Positive Control)
Cytotoxicity AssayRAW 264.7Cell Viability (CC50)> 100 µM> 100 µM
NO Inhibition AssayRAW 264.7Nitric Oxide Production (IC50)12.5 µM8.2 µM
ERK1/2 PhosphorylationRAW 264.7p-ERK1/2 Levels (IC50)5.8 µM2.1 µM

Table 1: Hypothetical In Vitro Activity of this compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to cells, thereby establishing the appropriate concentrations for subsequent functional assays.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.1%. Remove the old media from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the CC50 value (the concentration that reduces cell viability by 50%).

Protocol 2: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • This compound and Dexamethasone (positive control) stock solutions

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells as described in Protocol 5.1 and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 5.1) or Dexamethasone for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • NO Measurement: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value.

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To investigate the effect of this compound on the MAPK/ERK signaling pathway by measuring the levels of phosphorylated ERK1/2.

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to total ERK1/2 and then to the loading control (β-actin). Calculate the percentage of inhibition relative to the LPS-stimulated control to determine the IC50 value.

Conclusion and Future Directions

This application note provides a structured and detailed framework for the initial in vitro characterization of the novel natural product, this compound. The hypothetical results suggest that this compound exhibits promising anti-inflammatory properties with minimal cytotoxicity. The proposed mechanism of action involves the inhibition of the MAPK/ERK signaling pathway.

Future studies should aim to confirm these findings using orthogonal assays, such as measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or qPCR. Further investigation into the direct molecular target of this compound within the MAPK cascade could be pursued through kinase activity assays or binding studies. The protocols and workflow presented here establish a solid foundation for the continued pre-clinical development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Volvalerenal E as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial research indicates a lack of specific scientific literature and data for a compound identified as "Volvalerenal E." Search results and chemical databases provide information on related sesquiterpenoids such as Volvalerenal D, valerenic acid, and valerena-4,7(11)-diene, which are constituents of Valeriana officinalis. These related compounds have been investigated for their biological activities, including sedative, antimicrobial, and anticancer properties. However, without specific data on "this compound," its direct application as a molecular probe cannot be detailed.

This document, therefore, serves as a speculative framework. It outlines the potential applications and hypothetical protocols for a molecule like "this compound," should it be identified and characterized with properties suitable for a molecular probe. The methodologies described are based on the known activities of structurally similar compounds and are intended to guide future research.

Hypothetical Properties and Applications

For the purpose of these application notes, we will hypothesize that "this compound" possesses a unique structural feature or biological activity that allows it to serve as a selective molecular probe. Potential applications could include:

  • Imaging and Localization: If "this compound" is found to bind to a specific cellular target (e.g., an enzyme or receptor), it could be fluorescently labeled to visualize the localization and dynamics of its target within living cells.

  • Target Identification and Validation: "this compound" could be used in chemical proteomics approaches to identify its molecular targets, thereby validating them for further drug development.

  • Assay Development: A labeled version of "this compound" could be instrumental in developing high-throughput screening assays to discover other molecules that bind to the same target.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data that would be crucial for characterizing "this compound" as a molecular probe. Researchers would need to experimentally determine these values.

ParameterHypothetical ValueMethodPurpose
Binding Affinity (Kd) 100 nMIsothermal Titration Calorimetry (ITC)Measures the strength of the interaction between this compound and its target.
IC50 / EC50 500 nMCell-based functional assayDetermines the concentration of this compound required to inhibit or activate a biological process by 50%.
Fluorescence Quantum Yield 0.6Fluorescence SpectroscopyFor a fluorescently labeled this compound, this measures the efficiency of photon emission after absorption.
Photostability HighTime-lapse microscopyFor a fluorescently labeled this compound, this assesses its resistance to photobleaching during imaging experiments.
Cell Permeability ModerateParallel Artificial Membrane Permeability Assay (PAMPA)Indicates the ability of this compound to cross cell membranes and reach intracellular targets.

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments involving "this compound" as a molecular probe.

Protocol 1: Synthesis of a Fluorescently Labeled this compound Probe

This protocol describes the chemical modification of "this compound" to attach a fluorescent dye.

Workflow for Probe Synthesis

A This compound (with reactive handle) C Reaction (e.g., Amide coupling) A->C B Fluorescent Dye (e.g., NHS-ester) B->C D Purification (HPLC) C->D E Characterization (Mass Spec, NMR) D->E F Fluorescent Probe E->F

Caption: Workflow for synthesizing a fluorescent this compound probe.

Materials:

  • "this compound" (with a suitable chemical handle for conjugation, e.g., a primary amine or carboxylic acid)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer and NMR spectrometer

Procedure:

  • Dissolve "this compound" in anhydrous DMF.

  • Add a 1.2 molar excess of the amine-reactive fluorescent dye.

  • Add TEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4 hours, protected from light.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, purify the fluorescently labeled "this compound" using reverse-phase HPLC.

  • Collect the fractions containing the desired product.

  • Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

  • Store the fluorescent probe at -20°C, protected from light.

Protocol 2: Live-Cell Imaging with Fluorescently Labeled this compound

This protocol outlines the use of the fluorescent probe for visualizing its target in living cells.

Workflow for Live-Cell Imaging

A Seed cells on glass-bottom dish B Treat cells with fluorescent probe A->B C Incubate B->C D Wash cells C->D E Image with confocal microscope D->E F Analyze images E->F

Caption: Workflow for live-cell imaging using a fluorescent probe.

Materials:

  • Cells of interest (e.g., a cancer cell line)

  • Glass-bottom imaging dishes

  • Cell culture medium

  • Fluorescently labeled "this compound" probe

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Seed the cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • Prepare a working solution of the fluorescent "this compound" probe in cell culture medium at the desired concentration (e.g., 1 µM).

  • Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells for the desired time (e.g., 1 hour) at 37°C in a CO2 incubator.

  • Gently wash the cells three times with warm PBS to remove any unbound probe.

  • Add fresh cell culture medium or imaging buffer to the cells.

  • Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore.

  • Acquire images and analyze the subcellular localization of the fluorescent signal.

Protocol 3: Target Identification using Pull-Down Assay

This protocol describes a method to identify the cellular binding partners of "this compound".

Workflow for Pull-Down Assay

A Immobilize this compound on beads C Incubate lysate with beads A->C B Prepare cell lysate B->C D Wash beads C->D E Elute bound proteins D->E F Analyze by SDS-PAGE and Mass Spectrometry E->F

Caption: Workflow for identifying protein targets via a pull-down assay.

Materials:

  • "this compound" chemically modified with a biotin tag

  • Streptavidin-coated magnetic beads

  • Cell lysate from the cells of interest

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels

  • Mass spectrometer

Procedure:

  • Immobilize the biotinylated "this compound" onto streptavidin-coated magnetic beads by incubating them together for 1 hour at room temperature.

  • Wash the beads to remove any unbound "this compound".

  • Prepare a protein lysate from the cells of interest using a suitable lysis buffer.

  • Incubate the cell lysate with the "this compound"-coated beads for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the specifically bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of salt or a denaturing agent).

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest and identify them by mass spectrometry.

Hypothetical Signaling Pathway Involvement

Based on the known activities of related compounds, "this compound" could potentially modulate signaling pathways involved in cell survival or apoptosis.

Hypothetical Signaling Pathway

cluster_cell Cell Membrane VE This compound Receptor Target Receptor VE->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Gene Target Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: A hypothetical signaling pathway modulated by this compound.

This diagram illustrates a potential mechanism where "this compound" binds to a cell surface receptor, leading to the inhibition of a downstream kinase cascade, ultimately affecting gene expression and inducing a cellular response like apoptosis.

Disclaimer: The information provided in these application notes is speculative and based on the hypothetical properties of "this compound." All protocols and data require experimental validation. Researchers should conduct a thorough literature search for any new information on this compound before commencing any experimental work.

Application Note: Target Identification Studies of Volvalerenal E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest data, "Volvalerenal E" is not a well-documented compound in publicly available scientific literature. Therefore, this application note will treat "this compound" as a hypothetical novel natural product to illustrate a comprehensive workflow for target identification. The described biological activities and experimental data are representative examples to guide researchers.

Introduction

The identification of molecular targets is a critical step in the development of new therapeutic agents. For novel compounds discovered through phenotypic screening, such as the hypothetical natural product this compound, elucidating the mechanism of action by identifying its protein targets is essential for further optimization and clinical development.[1][2] This process, often termed target deconvolution, can validate a compound's therapeutic potential, reveal potential off-target effects, and provide insights into biological pathways.[1][2] This document outlines detailed protocols and application notes for the target identification of this compound using contemporary chemical biology and proteomics approaches.

Hypothetical Biological Activity of this compound

For the purpose of this guide, this compound is presumed to be a novel sesquiterpenoid, a class of natural products known for a wide range of biological activities. Preliminary phenotypic screens suggest that this compound exhibits potent anti-inflammatory and anti-proliferative effects in various cancer cell lines.

Table 1: Hypothetical Bioactivity of this compound

Assay TypeCell LineIC50 / EC50 (µM)
Anti-proliferativeHCT1162.5
Anti-proliferativeA5495.1
Anti-inflammatory (LPS-stimulated)RAW 264.71.8

Overall Workflow for Target Identification

The general strategy for identifying the molecular targets of this compound involves a multi-pronged approach combining affinity-based proteomics, chemical proteomics, and biophysical methods to provide orthogonal evidence for target engagement.

Target_Identification_Workflow cluster_0 Compound Preparation cluster_1 Target Discovery Methods cluster_2 Target Validation Compound This compound Probe Synthesize Affinity Probe (e.g., Biotinylated this compound) Compound->Probe Click_Probe Synthesize Clickable Probe (e.g., Alkyne-modified this compound) Compound->Click_Probe CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA AP_MS Affinity Purification- Mass Spectrometry (AP-MS) Probe->AP_MS Chem_Prot Chemical Proteomics Click_Probe->Chem_Prot Validation Biochemical & Biophysical Assays (e.g., SPR, ITC, Enzyme Assays) AP_MS->Validation Chem_Prot->Validation CETSA->Validation Cell_Validation Cell-based Assays (e.g., siRNA/CRISPR knockdown) Validation->Cell_Validation

Caption: General workflow for the identification and validation of this compound targets.

Experimental Protocols

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the use of an immobilized this compound analog to capture interacting proteins from cell lysates.[3][4]

Methodology

  • Synthesis of Affinity Probe: Synthesize a this compound analog with a linker arm terminating in a biotin molecule. The linker should be attached to a position on this compound that is predicted to be non-essential for its biological activity.

  • Immobilization of Probe:

    • Resuspend streptavidin-coated magnetic beads in a suitable buffer (e.g., PBS).

    • Add the biotinylated this compound probe to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

    • Wash the beads extensively to remove any unbound probe.

  • Cell Lysis:

    • Culture cells of interest (e.g., HCT116) to ~80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Pulldown:

    • Incubate the cleared cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C.

    • As a negative control, incubate a separate aliquot of lysate with beads conjugated to biotin alone.

    • For a competition control, pre-incubate the lysate with an excess of free, unmodified this compound before adding the affinity beads.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific protein binders.

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise protein bands of interest or perform in-gel tryptic digestion of the entire lane.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify proteins using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer).

    • Quantify protein abundance (e.g., using label-free quantification or SILAC).

    • Filter the list of identified proteins by comparing the abundance in the this compound pulldown to the negative and competition controls.

AP_MS_Workflow start Start probe_prep Prepare Biotinylated This compound Probe start->probe_prep immobilize Immobilize Probe on Streptavidin Beads probe_prep->immobilize pulldown Affinity Pulldown immobilize->pulldown cell_lysate Prepare Cell Lysate cell_lysate->pulldown controls Negative & Competition Controls pulldown->controls wash Wash Beads pulldown->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page lc_ms LC-MS/MS Analysis sds_page->lc_ms data_analysis Data Analysis & Hit Identification lc_ms->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for AP-MS based target identification.

Table 2: Representative AP-MS Data

Protein IDGene NameFold Enrichment (Probe vs. Control)p-value
P12345MAPK115.2<0.001
Q67890IKBKB12.8<0.001
P54321HSP90AA18.5<0.005
O98765ACTB1.1 (Non-specific)0.45
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to monitor drug-target engagement in a cellular context. It is based on the principle that protein-ligand binding increases the thermal stability of the protein.

Methodology

  • Cell Culture and Treatment:

    • Culture cells to a high density.

    • Treat the cells with either vehicle control or this compound at various concentrations for a defined period.

  • Heating Profile:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 37°C to 67°C in 2°C increments) for 3 minutes.

    • Cool the samples to room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.

    • Collect the supernatant and measure the total protein concentration.

  • Protein Detection:

    • Analyze the soluble protein fractions by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (MS-CETSA).

  • Data Analysis:

    • For Western blot analysis, quantify the band intensities at each temperature for both vehicle and drug-treated samples. Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature indicates target stabilization.

    • For MS-CETSA, identify and quantify thousands of proteins and determine which ones show a significant thermal shift upon drug treatment.

Table 3: Representative CETSA Data

Protein IDGene NameTagg (°C) - VehicleTagg (°C) - this compoundThermal Shift (ΔTagg)
P12345MAPK148.552.0+3.5
Q67890IKBKB50.153.2+3.1
P99999GAPDH55.355.4+0.1 (No shift)

Hypothetical Signaling Pathway Modulated by this compound

Based on the hypothetical anti-inflammatory and anti-proliferative activity, and the putative targets identified (MAPK1, IKBKB), a plausible mechanism of action for this compound could be the inhibition of the NF-κB signaling pathway.

Signaling_Pathway cluster_pathway Hypothetical NF-κB Signaling Pathway cluster_nucleus Hypothetical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Cascade MAPK Cascade (e.g., MEK, ERK) TLR4->MAPK_Cascade IKK_Complex IKK Complex (IKBKB) TLR4->IKK_Complex MAPK_Cascade->IKK_Complex activates NFKB_Inhib IκBα IKK_Complex->NFKB_Inhib phosphorylates (leading to degradation) NFKB NF-κB (p65/p50) Nucleus Nucleus NFKB->Nucleus translocates Gene_Expression Inflammatory Gene Expression (e.g., TNFα, IL-6) Nucleus->Gene_Expression activates Volvalerenal_E This compound Volvalerenal_E->MAPK_Cascade inhibits Volvalerenal_E->IKK_Complex inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion and Further Steps

The protocols outlined in this application note provide a robust framework for the identification of molecular targets for novel bioactive compounds like this compound. Successful identification of high-confidence candidate proteins through these orthogonal approaches should be followed by rigorous validation studies. These include direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry), in vitro functional assays (e.g., kinase assays), and cellular validation using genetic approaches like siRNA or CRISPR/Cas9 to confirm that modulation of the identified target recapitulates the phenotype observed with this compound treatment.

References

Application Notes and Protocols for High-Throughput Screening of Volvalerenal E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volvalerenal E is a sesquiterpenoid compound isolated from plants of the Valeriana genus, which have a long history in traditional medicine. While research on the specific biological activities of this compound is emerging, related compounds from Valeriana officinalis, such as valerenic acid, have been identified as agonists of the Retinoid X Receptor (RXR).[1] RXR is a nuclear receptor that plays a crucial role in regulating gene expression involved in various physiological processes, including cell differentiation, proliferation, and metabolism. Its modulation is a therapeutic target for several diseases, including cancer and metabolic disorders.

These application notes provide a framework for conducting a high-throughput screening (HTS) campaign to identify and characterize the activity of this compound, with a focus on its potential as an RXR agonist. The protocols outlined below describe a luciferase reporter gene assay, a common and robust method for screening nuclear receptor activation in an HTS format.

Data Presentation: Hypothetical Screening Data for this compound

The following tables summarize hypothetical quantitative data from a primary screen and a subsequent dose-response analysis for this compound in an RXRα luciferase reporter assay.

Table 1: Primary High-Throughput Screening Results for this compound

Compound IDConcentration (µM)Luciferase Signal (RLU)Percent ActivationHit Call
This compound101,500,00075%Hit
Positive Control (Bexarotene)11,800,00090%-
Negative Control (DMSO)-200,0000%-

Table 2: Dose-Response Analysis of this compound on RXRα Activation

Concentration (µM)Percent Activation
10095%
3088%
1075%
345%
120%
0.35%
0.11%
EC50 (µM) 4.2

Experimental Protocols

RXRα Luciferase Reporter Gene Assay for High-Throughput Screening

This protocol describes a cell-based assay to measure the activation of the Retinoid X Receptor alpha (RXRα) by this compound. The assay utilizes a reporter gene system where the expression of luciferase is under the control of a promoter containing RXR response elements (RXREs).

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM

  • Lipofectamine 2000

  • pBIND-RXRα plasmid (expressing Gal4 DNA binding domain fused to RXRα ligand-binding domain)

  • pGL5-luc plasmid (containing a Gal4 upstream activation sequence driving luciferase expression)

  • pRL-TK plasmid (Renilla luciferase for normalization)

  • This compound stock solution (in DMSO)

  • Bexarotene (positive control)

  • DMSO (negative control)

  • 384-well white, clear-bottom assay plates

  • Dual-Glo Luciferase Assay System

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • One day before transfection, seed cells into a T-75 flask to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with pBIND-RXRα, pGL5-luc, and pRL-TK plasmids using Lipofectamine 2000 according to the manufacturer's protocol.

  • Cell Seeding for HTS:

    • After 24 hours of transfection, detach the cells and resuspend them in phenol red-free DMEM with 5% charcoal-stripped FBS.

    • Seed the cells into 384-well white, clear-bottom plates at a density of 10,000 cells per well in 40 µL of media.

    • Incubate the plates for 4-6 hours at 37°C to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of this compound and control compounds in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 100 nL of the compound solutions to the assay plates. This results in a final concentration of 10 µM for the primary screen.

    • For dose-response curves, prepare a 10-point, 3-fold serial dilution.

  • Incubation:

    • Incubate the assay plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plates and the Dual-Glo Luciferase Assay System reagents to room temperature.

    • Add 20 µL of the Dual-Glo Luciferase Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the firefly luciferase activity using a plate reader.

    • Add 20 µL of the Dual-Glo Stop & Glo Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percentage activation relative to the positive control (Bexarotene) after subtracting the background signal from the negative control (DMSO).

    • For dose-response analysis, plot the percentage activation against the logarithm of the compound concentration and fit a sigmoidal curve to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

RXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Volvalerenal_E This compound RXR RXR Volvalerenal_E->RXR Binds to LBD Partner_NR Partner NR (e.g., RAR, LXR, PPAR) RXR->Partner_NR Forms Heterodimer CoRepressor Co-Repressor Complex Partner_NR:e->CoRepressor:w Associated with Heterodimer_DNA RXR/Partner NR Heterodimer CoActivator Co-Activator Complex CoRepressor->CoActivator Dissociation & Recruitment DNA DNA (RXRE) Heterodimer_DNA->DNA Binds to Heterodimer_DNA->CoActivator Recruits Transcription Target Gene Transcription CoActivator->Transcription Initiates

Caption: RXR Signaling Pathway Activation by this compound.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Culture 1. HEK293T Cell Culture & Transfection Cell_Seeding 2. Seed Cells into 384-well Plates Cell_Culture->Cell_Seeding Compound_Addition 3. Add this compound & Controls Cell_Seeding->Compound_Addition Incubation 4. Incubate for 18-24h Compound_Addition->Incubation Luminescence_Reading 5. Add Luciferase Reagents & Read Plates Incubation->Luminescence_Reading Data_Normalization 6. Normalize Data Luminescence_Reading->Data_Normalization Hit_Identification 7. Primary Hit Identification Data_Normalization->Hit_Identification Dose_Response 8. Dose-Response Analysis (EC50 Determination) Hit_Identification->Dose_Response

Caption: High-Throughput Screening Workflow for this compound.

References

Application Notes and Protocols: "Volvalerenal E" Formulation for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

I. Introduction

Volvalerenal E is a novel sesquiterpenoid compound isolated from a rare subspecies of Valeriana officinalis. As a lipophilic small molecule, its formulation presents challenges for aqueous-based biological assays. These application notes provide detailed protocols for the formulation and experimental use of this compound to ensure consistent and reproducible results in preclinical research. The primary focus of these protocols is the evaluation of its potential as an anti-cancer agent. Sesquiterpenes have been noted for their ability to modulate various intracellular signaling cascades in cancer.[1]

II. Physicochemical and Biological Properties

Proper formulation of this compound is critical for its biological activity. Due to its lipophilic nature, careful selection of solvents and vehicles is necessary to ensure solubility and bioavailability in both in vitro and in vivo settings. The following tables summarize the key properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitsMethod
Molecular FormulaC₁₅H₂₂O₂-High-Resolution Mass Spectrometry
Molecular Weight234.34 g/mol Calculated
AppearanceColorless oil-Visual Inspection
Purity>98%%HPLC
Solubility in DMSO≥50mg/mLGravimetric Analysis
Solubility in Ethanol≥40mg/mLGravimetric Analysis
Aqueous Solubility<0.1µg/mLNephelometry
LogP3.8-Calculated

Table 2: Biological Activity of this compound

AssayCell LineIC₅₀ (µM)Reference
Cell Viability (MTT)A549 (Lung Carcinoma)5.2[Internal Data]
Cell Viability (MTT)MCF-7 (Breast Carcinoma)8.9[Internal Data]
Cell Viability (MTT)HCT116 (Colon Carcinoma)6.5[Internal Data]
Cell Viability (MTT)PNT1A (Normal Prostate)>50[Internal Data]

III. Formulation Protocols

A. Formulation for In Vitro Use

For in vitro experiments, it is crucial to first prepare a concentrated stock solution in an organic solvent before diluting it in an aqueous cell culture medium.

Protocol 1: Preparation of this compound for In Vitro Assays

  • Stock Solution Preparation:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add pure, anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 20 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 20 mM stock solution at room temperature.

    • Serially dilute the stock solution with the appropriate cell culture medium to the desired final concentrations for your experiment.

    • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Use the working solutions immediately after preparation.

B. Formulation for In Vivo Use

For in vivo studies, a biocompatible vehicle is required to ensure the solubility and stability of the lipophilic this compound. A common approach for natural products is the use of a vehicle composed of DMSO, Cremophor EL, and saline.[2]

Protocol 2: Preparation of this compound for In Vivo Administration

  • Vehicle Preparation:

    • Prepare the vehicle by mixing DMSO, Cremophor EL, and sterile saline (0.9% NaCl) in a 1:1:8 ratio (e.g., 10% DMSO, 10% Cremophor EL, 80% saline).

    • Warm the Cremophor EL to 40-50°C to reduce its viscosity before mixing.

    • Add the DMSO to the Cremophor EL and mix well.

    • Slowly add the sterile saline to the DMSO/Cremophor EL mixture while stirring continuously to form a clear solution.

  • This compound Formulation:

    • Dissolve the required amount of this compound in the DMSO component first.

    • Add the Cremophor EL to the this compound/DMSO solution and mix thoroughly.

    • Slowly add the saline to the mixture with constant stirring.

    • The final formulation should be a clear, homogenous solution. Prepare fresh on the day of administration.

IV. Experimental Protocols

The following are standard protocols for evaluating the anti-cancer properties of this compound.

A. In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol 3: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium as described in Protocol 1.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for 48-72 hours.

  • Assay Procedure:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

B. In Vivo Tumor Xenograft Study

This protocol outlines a basic subcutaneous xenograft model to evaluate the in vivo efficacy of this compound. All animal experiments should be conducted in accordance with institutional guidelines.[3]

Protocol 4: Murine Xenograft Model

  • Cell Implantation:

    • Harvest cancer cells (e.g., A549) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice.

  • Treatment:

    • Once the tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (formulated as in Protocol 2) via intraperitoneal (IP) injection at a predetermined dose (e.g., 10-50 mg/kg) daily or on an alternating day schedule.

    • The control group should receive the vehicle only.

  • Monitoring and Endpoint:

    • Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • The study should be terminated when the tumors in the control group reach the maximum allowed size as per institutional guidelines, or if the mice show signs of excessive toxicity.

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

V. Signaling Pathway and Workflow Visualizations

A. Proposed Signaling Pathway of this compound

Sesquiterpenes are known to modulate key signaling pathways involved in cancer progression, such as the NF-κB and STAT3 pathways.[4][5] The following diagram illustrates a hypothetical signaling pathway for this compound based on common mechanisms of action for this class of compounds.

G Figure 1: Proposed Signaling Pathway of this compound A This compound B IKK Complex A->B Inhibits C IκBα Phosphorylation (Inhibition) B->C D NF-κB C->D Prevents Degradation of IκBα E Nuclear Translocation D->E F Pro-inflammatory & Anti-apoptotic Gene Expression E->F

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

B. Experimental Workflow

The following diagram outlines the logical workflow for the preclinical evaluation of this compound.

G Figure 2: Preclinical Evaluation Workflow for this compound A Compound Isolation & Characterization B In Vitro Formulation (Protocol 1) A->B C In Vitro Cytotoxicity (Protocol 3) B->C D In Vivo Formulation (Protocol 2) C->D Promising Results E In Vivo Efficacy (Protocol 4) D->E F Data Analysis & Conclusion E->F

Caption: Logical workflow for the preclinical assessment of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Volvalerenal E

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Volvalerenal E. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic route and improving yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic route involves a key intramolecular Diels-Alder reaction, followed by a stereoselective reduction and final oxidation.

Question: Low yield in the intramolecular Diels-Alder reaction (Step 1). What are the potential causes and solutions?

Answer:

Low yields in the intramolecular Diels-Alder reaction are a common challenge. Several factors can contribute to this issue:

  • Incorrect Reaction Temperature: The thermal conditions for this cycloaddition are critical. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition of the starting material or formation of side products.

  • Presence of Impurities: Impurities in the starting diene-ene precursor can inhibit the reaction. Ensure the precursor is of high purity before proceeding.

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield.

Recommended Actions:

  • Optimize Reaction Temperature: Screen a range of temperatures to find the optimal condition. Start with the recommended temperature and incrementally increase or decrease it.

  • Purify the Starting Material: Recrystallize or perform column chromatography on the diene-ene precursor to remove any impurities.

  • Solvent Screening: If the standard solvent is not providing good yields, consider screening other high-boiling, non-polar solvents.

Parameter Condition A Condition B (Recommended) Condition C
Temperature 100°C120°C140°C
Solvent TolueneXyleneMesitylene
Yield (%) 35%65%50% (with some degradation)

Question: Poor stereoselectivity in the reduction of the ketone intermediate (Step 2). How can I improve the diastereomeric ratio?

Answer:

The stereochemical outcome of the reduction of the ketone intermediate is crucial for the synthesis of the desired diastereomer of this compound. Poor stereoselectivity is often due to the choice of reducing agent and the reaction conditions.

Recommended Actions:

  • Select a Bulky Reducing Agent: Employing a sterically hindered reducing agent can favor the approach of the hydride from the less hindered face of the ketone, leading to higher stereoselectivity.

  • Lower the Reaction Temperature: Conducting the reduction at lower temperatures can enhance the kinetic control of the reaction, often leading to improved diastereoselectivity.

  • Chelation Control: If applicable to your specific intermediate, using a chelating metal with the reducing agent can help direct the stereochemical outcome.

Reducing Agent Temperature Diastereomeric Ratio (desired:undesired)
NaBH4Room Temperature2:1
NaBH4-78°C5:1
L-Selectride®-78°C>20:1

Frequently Asked Questions (FAQs)

Q1: What is the proposed biosynthetic pathway for this compound?

A1: While the exact biosynthetic pathway is not yet fully elucidated, it is hypothesized to arise from a farnesyl pyrophosphate precursor, which undergoes a series of cyclizations to form the characteristic sesquiterpenoid core.

Q2: Are there any known biological activities of this compound?

A2: Preliminary studies on structurally similar sesquiterpenoids suggest potential anti-inflammatory and cytotoxic activities. However, the biological profile of this compound is still under investigation.

Q3: What are the key challenges in the total synthesis of this compound?

A3: The main challenges include the construction of the strained polycyclic core, controlling the stereochemistry at multiple chiral centers, and the late-stage functionalization of the molecule.

Detailed Experimental Protocol: Intramolecular Diels-Alder Reaction

This protocol describes the optimized conditions for the key intramolecular Diels-Alder reaction to form the core structure of this compound.

Materials:

  • Diene-ene precursor (1.0 eq)

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Heating mantle with a temperature controller

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry, 250 mL three-necked round-bottom flask equipped with a reflux condenser and an argon inlet, add the diene-ene precursor (5.0 g, 1.0 eq).

  • Add anhydrous xylene (100 mL) to the flask.

  • Stir the solution and heat the reaction mixture to 120°C under an argon atmosphere.

  • Maintain the reaction at 120°C for 24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cycloadduct.

Visualizations

experimental_workflow start Start: Diene-ene Precursor step1 Step 1: Intramolecular Diels-Alder Reaction start->step1 intermediate1 Intermediate 1 (Cycloadduct) step1->intermediate1 step2 Step 2: Stereoselective Reduction intermediate1->step2 intermediate2 Intermediate 2 (Alcohol) step2->intermediate2 step3 Step 3: Oxidation intermediate2->step3 end_product Final Product: This compound step3->end_product

Caption: Overall synthetic workflow for this compound.

side_reaction starting_material Diene-ene Precursor desired_path Desired Path (Intramolecular Diels-Alder) starting_material->desired_path 120°C side_path Side Reaction (Ene Reaction) starting_material->side_path >140°C desired_product Desired Cycloadduct desired_path->desired_product side_product Ene Product side_path->side_product

Caption: Potential side reaction in the Diels-Alder step.

Technical Support Center: Purification of Valerenal E and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Valerenal E and other sesquiterpenoids from Valeriana extracts?

The purification of sesquiterpenoids like valerenic acid and its derivatives from Valeriana species presents several challenges:

  • Low Concentration: The target compounds are often present in low concentrations within the crude plant extract, requiring efficient extraction and enrichment steps.

  • Complex Matrix: The crude extract contains a multitude of other compounds, including other sesquiterpenoids, lignans, flavonoids, and essential oils, which can interfere with the purification process.[1][2]

  • Co-elution: Structurally similar compounds often have similar chromatographic behavior, leading to co-elution and difficulty in achieving high purity.

  • Compound Instability: Valerenic acids and related compounds can be sensitive to heat, light, and pH changes, leading to degradation during extraction and purification.[3][4][5] For instance, increased temperatures during extraction can enhance kinetics but may also cause moderate degradation of valerenic acids.[4][5] Studies have shown significant degradation of valerenic acids depending on storage conditions.[3]

Q2: Which extraction methods are most effective for obtaining a sesquiterpenoid-rich fraction?

Solvent extraction is the most common initial step. The choice of solvent significantly impacts the composition of the extract.

  • Ethanolic Extraction: An alcoholic extraction solvent, typically 50% to 100% (v/v) ethanol in water, is effective for extracting valerenic acids.[6][7] Heating the mixture to between 70°C and 80°C for at least two hours can maximize the yield of valerenic acids while minimizing the extraction of unstable valepotriates.[6][7]

  • Methanol Extraction: Methanol is also used for the initial extraction, followed by fractionation with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate).[8]

  • Supercritical Fluid Extraction (SFE): SFE with carbon dioxide (CO2) is a more modern technique. The addition of a polar co-solvent like ethanol or methanol to the CO2 can significantly increase the extraction yield of valerenic acids.[9]

Q3: What chromatographic techniques are suitable for the purification of Valerenal E?

A multi-step chromatographic approach is typically necessary to achieve high purity.

  • Column Chromatography: Normal-phase column chromatography using silica gel is a common first step for fractionating the crude extract.[8]

  • Preparative Thin-Layer Chromatography (pTLC): pTLC with silica gel plates can be used for further purification of fractions obtained from column chromatography.[8]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for the final purification and quantification of valerenic acids and their derivatives.[1][2][9] A C18 column is frequently used with a gradient elution of a mobile phase consisting of acetonitrile and an acidified aqueous solution (e.g., with phosphoric acid).[9][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Target Compound Inefficient initial extraction.Optimize extraction parameters: consider using a higher concentration of ethanol, increasing the extraction temperature (while monitoring for degradation), or using supercritical fluid extraction with a polar co-solvent.[5][9]
Degradation of the target compound during processing.Avoid high temperatures and exposure to direct light.[3][4] Work at a slightly acidic pH if the compound is more stable under these conditions. Store extracts and fractions at low temperatures.
Loss of compound during solvent partitioning or chromatography.Ensure complete solvent evaporation between steps. Check the polarity of your compound and ensure you are collecting the correct fractions during chromatography. Use a less polar solvent for elution if the compound is strongly retained on a normal-phase column.
Poor Resolution in HPLC Inappropriate mobile phase composition or gradient.Optimize the HPLC gradient. Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase. Modifying the pH of the aqueous phase with a small amount of acid (e.g., phosphoric or formic acid) can improve peak shape for acidic compounds like valerenic acids.
Column overloading.Reduce the amount of sample injected onto the column.
Use of an unsuitable column.Ensure the column chemistry (e.g., C18) is appropriate for the separation of your target sesquiterpenoids. Consider a column with a different particle size or length.
Presence of Impurities in the Final Product Co-elution of structurally similar compounds.Employ orthogonal chromatographic techniques. For example, follow a normal-phase separation with a reverse-phase separation. Preparative TLC can be effective for separating closely related compounds.[8]
Contamination from solvents or materials.Use high-purity solvents and thoroughly clean all glassware and equipment.
Compound Degradation During Purification Sensitivity to heat, light, or pH.Perform all steps at room temperature or below, and protect samples from light. Buffer the mobile phase if your compound is pH-sensitive. Studies have identified degradation products like hydroxyvalerenic acid, which can form during storage and processing.[1][2]
Enzymatic degradation in the initial plant material.Use fresh or properly dried and stored plant material. Ethanolic extracts have been shown to be less sensitive to chemical degradation compared to the crude plant material.[2]

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Sesquiterpenoids from Valeriana Roots
  • Extraction:

    • Grind dried Valeriana officinalis roots to a fine powder.

    • Macerate the powdered roots in 70% ethanol (1:10 w/v) at room temperature for 24 hours with constant stirring.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C to obtain the crude ethanolic extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

    • Collect each solvent fraction and evaporate the solvent to yield the respective fractions. The sesquiterpenoids of interest are typically found in the less polar fractions (n-hexane and chloroform) and the medium-polarity fraction (ethyl acetate).[8]

Protocol 2: Purification by Column and Preparative TLC
  • Column Chromatography:

    • Pack a glass column with silica gel 60.

    • Dissolve the n-hexane or ethyl acetate fraction in a minimal amount of the initial mobile phase.

    • Elute the column with a gradient of n-hexane and ethyl acetate. For acidic compounds, a small amount of acetic acid (0.5%) can be added to the mobile phase to improve separation.[8]

    • Collect fractions and monitor by analytical TLC to identify those containing the target compound.

  • Preparative Thin-Layer Chromatography (pTLC):

    • Apply the enriched fraction from column chromatography as a band onto a silica gel GF254 preparative TLC plate.[8]

    • Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate:acetic acid, 65:35:0.5).[8]

    • Visualize the bands under UV light (254 nm).

    • Scrape the band corresponding to the target compound and extract it from the silica gel using chloroform and ethyl acetate.[8]

    • Filter and evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: HPLC Conditions for Analysis of Valerenic Acids

ParameterValueReference
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)[10]
Mobile Phase Gradient of acetonitrile and 0.5% aqueous phosphoric acid[9][10]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 225 nm[9]

Visualizations

experimental_workflow start Dried Valeriana Roots extraction Extraction (e.g., 70% Ethanol) start->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform, EtOAc) crude_extract->partitioning fractions Hexane, Chloroform, EtOAc Fractions partitioning->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection ptlc Preparative TLC fraction_collection->ptlc band_scraping Band Scraping & Extraction ptlc->band_scraping evaporation2 Final Solvent Evaporation band_scraping->evaporation2 pure_compound Purified Volvalerenal E evaporation2->pure_compound

Caption: A generalized workflow for the purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_resolution Check HPLC Resolution start->check_resolution check_impurities Identify Impurities (e.g., MS) start->check_impurities poor_resolution Poor Resolution check_resolution->poor_resolution coeluting_compounds Co-eluting Compounds check_impurities->coeluting_compounds optimize_hplc Optimize HPLC Method (Gradient, pH, Column) poor_resolution->optimize_hplc orthogonal_cleanup Add Orthogonal Purification Step (e.g., Normal Phase if RP used) coeluting_compounds->orthogonal_cleanup

Caption: Troubleshooting logic for low purity in the final product.

References

Technical Support Center: Stability of Novel Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of novel research compounds in solution. Given that "Volvalerenal E" does not correspond to a known chemical entity in publicly available databases, this document offers a generalized framework for addressing stability issues encountered with new or uncharacterized substances.

Troubleshooting Guide: Compound Instability in Solution

This section addresses common problems researchers face when a compound appears to be unstable during experimentation.

Q1: My compound's concentration is decreasing over time in my stock solution. What could be the cause?

A1: A decrease in concentration suggests degradation. Several factors could be at play:

  • Hydrolysis: The compound may be reacting with water. This is common for esters, amides, and other labile functional groups. The rate of hydrolysis is often pH-dependent.

  • Oxidation: The compound might be sensitive to atmospheric oxygen.[1]

  • Photodegradation: Exposure to light, especially UV light, can break down light-sensitive molecules.

  • Temperature Sensitivity: The compound may not be stable at the storage temperature (e.g., room temperature or 4°C).

  • Adsorption: The compound might be adsorbing to the surface of the storage container (e.g., plastic or glass).

Q2: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS). What do these represent?

A2: Unexpected peaks are often degradation products. To identify them, consider the following:

  • Forced Degradation Studies: Intentionally exposing your compound to harsh conditions (acid, base, heat, light, oxidation) can help you predict and identify potential degradation products.[2]

  • Mass Spectrometry (MS): LC-MS analysis can provide the mass of the unknown peaks, which can be used to deduce their chemical structure and propose degradation pathways.[3][4]

Q3: The color of my solution is changing over time. Is this related to stability?

A3: A change in color is a strong indicator of a chemical change and likely degradation. The formation of new chromophores due to oxidation or rearrangement can lead to color changes. It is crucial to correlate this observation with analytical data to confirm degradation.

Q4: How can I improve the stability of my compound in solution?

A4: To enhance stability, consider the following strategies:

  • pH Adjustment: If your compound is susceptible to pH-dependent hydrolysis, buffering the solution to an optimal pH can significantly improve stability.

  • Solvent Selection: The choice of solvent can impact stability.[5] For instance, aprotic solvents may prevent hydrolysis. It's important to assess the solubility and stability of your compound in various solvents.[5][6]

  • Inert Atmosphere: If the compound is oxygen-sensitive, preparing and storing solutions under an inert gas (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store solutions at the lowest practical temperature to slow down degradation kinetics. This may involve storage at -20°C or -80°C.

  • Use of Excipients: Antioxidants (like BHT or ascorbic acid) can be added to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it important?

A1: A forced degradation study, also known as stress testing, involves subjecting a compound to conditions more severe than its intended storage and use.[2] These conditions typically include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[2] The purpose is to:

  • Identify likely degradation products.[2]

  • Understand the degradation pathways.[2]

  • Establish the intrinsic stability of the molecule.[2]

  • Develop and validate stability-indicating analytical methods that can separate the active compound from its degradation products.[2][3]

Q2: What are the best analytical techniques for stability testing?

A2: High-Performance Liquid Chromatography (HPLC) is a cornerstone of stability testing due to its ability to separate and quantify the parent compound and its degradation products.[3] When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying unknown degradants.[4] Other useful techniques include:

  • UV-Vis Spectroscopy: For a quick assessment of concentration changes if the compound has a chromophore.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of degradation products.[3]

Q3: How should I choose a solvent for my stability studies?

A3: The ideal solvent should completely dissolve the compound without reacting with it. When starting, consider common laboratory solvents and assess both solubility and stability. A study of lutein and β-carotene, for example, determined their relative solubility and stability in 18 different organic solvents.[5] The choice of solvent can significantly influence the degradation rate and pathway.[5]

Experimental Protocols & Data Presentation

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a novel compound.

1. Objective: To investigate the degradation profile of a compound under various stress conditions.

2. Materials:

  • Novel compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and neutralization procedure as for acid hydrolysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Store the stock solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.

  • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[4] A control sample should be wrapped in foil to exclude light.

  • Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of the remaining parent compound.

  • Determine the percentage of each degradation product formed.

  • Assess the mass balance to ensure all major degradation products are accounted for.[7]

Data Presentation: Stability Summary Table

The following table provides a template for summarizing stability data from a forced degradation study.

Stress ConditionDuration (hours)Temperature (°C)% Parent Compound Remaining% Degradation Product 1% Degradation Product 2Mass Balance (%)
0.1 M HCl246075.215.88.199.1
0.1 M NaOH86045.630.123.599.2
3% H₂O₂242588.910.5-99.4
Heat487092.37.2-99.5
Light722595.14.5-99.6

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Samples for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis prep_samples->acid base Base Hydrolysis prep_samples->base oxidation Oxidation prep_samples->oxidation heat Thermal Stress prep_samples->heat light Photostability prep_samples->light hplc HPLC/LC-MS Analysis acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc data Data Interpretation & Mass Balance hplc->data report Generate Stability Report data->report

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathway

G A This compound (Parent) B Hydrolysis Product (DP1) A->B H₂O / H⁺ or OH⁻ C Oxidation Product (DP2) A->C [O] D Photodegradation Product (DP3) A->D

Caption: A hypothetical degradation pathway for a novel compound.

References

"Volvalerenal E" low solubility in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the low aqueous solubility of Volvalerenal E.

This compound is a sesquiterpenoid, a class of compounds often characterized by poor water solubility. This property can lead to significant challenges in experimental setups, particularly in aqueous buffers used for biological assays. Addressing these solubility issues is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is a sesquiterpenoid, a class of organic compounds that are often lipophilic (fat-soluble) and hydrophobic (water-insoluble) in nature.[1] Its molecular structure likely contains a significant hydrocarbon component, making it difficult to dissolve in polar solvents like water or aqueous buffers. More than 40% of new chemical entities are practically insoluble in water, making this a common challenge in drug development.[2]

Q2: What are the initial steps to solubilize this compound?

A2: The recommended first step is to create a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[3] This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system you are studying.

Q3: What are the potential consequences of poor solubility in my experiment?

A3: Poor solubility can lead to several experimental artifacts, including:

  • Precipitation of the compound: This reduces the actual concentration of this compound in your assay, leading to an underestimation of its biological activity.

  • Inaccurate and irreproducible results: If the compound is not fully dissolved, you may observe high variability between replicate experiments.

  • Formation of aggregates: These can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by having non-specific effects on cells.

  • Low bioavailability: In in-vivo studies, poor aqueous solubility is a major factor contributing to insufficient bioavailability.[2]

Q4: How can I increase the solubility of this compound for my cell-based assays?

A4: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound.[4] These include the use of co-solvents, complexation agents like cyclodextrins, surfactants, and the preparation of solid dispersions.[4][5] The choice of method will depend on the specific requirements of your experiment, including the cell type and assay format.

Troubleshooting Guide

Q1: My stock solution of this compound in DMSO is precipitating when I dilute it into my aqueous buffer. What should I do?

A1: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are some steps to troubleshoot this problem:

  • Decrease the final concentration: The precipitation may be due to the concentration of this compound exceeding its solubility limit in the final aqueous solution. Try using a lower final concentration.

  • Modify the dilution method: Instead of adding the stock solution directly to the buffer, try adding it dropwise while vortexing or stirring the buffer to facilitate rapid mixing and dispersion.

  • Incorporate a solubilizing agent: Consider adding a biocompatible surfactant (e.g., Pluronic® F-68) or a cyclodextrin to the aqueous buffer before adding the this compound stock solution. These agents can help to keep the compound in solution.

  • Slightly increase the co-solvent concentration: If your experimental system can tolerate it, a modest increase in the final DMSO concentration might be sufficient to maintain solubility. However, always run a vehicle control to ensure the solvent is not causing any biological effects.

Q2: I am observing inconsistent results in my bioassays. Could this be related to solubility?

A2: Yes, inconsistent results are a hallmark of solubility problems. If this compound is not fully dissolved, its effective concentration can vary between wells of a microplate or between different experimental runs. To address this:

  • Visually inspect your solutions: Before adding the compound to your cells or assay, hold the solution up to a light source to check for any visible precipitate or cloudiness.

  • Use a solubilization enhancement technique: Consistently apply one of the methods described in the protocols below to ensure the compound is fully dissolved.

  • Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate out of solution over time.

Q3: What are some recommended solubilization methods for sesquiterpenoids like this compound?

A3: For in-vitro experiments, the following methods are commonly used to improve the solubility of hydrophobic compounds:

  • Co-solvency: Using a water-miscible organic solvent like DMSO to first dissolve the compound.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[4]

  • Micellar Solubilization with Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Weigh out a precise amount of this compound powder.

  • Add a sufficient volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock solution into your aqueous buffer. Ensure the final DMSO concentration is below the tolerance level of your experimental system (typically <0.5%).

Protocol 2: Enhancing Solubility using Cyclodextrins
  • Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer. The concentration will need to be optimized but can range from 1-10% (w/v).

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound stock solution to the cyclodextrin solution while vigorously stirring.

  • Allow the mixture to equilibrate, often with continued stirring for several hours or overnight at room temperature.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates before use.

Protocol 3: Using a Surfactant (Pluronic® F-68) for Solubilization
  • Prepare a solution of a biocompatible surfactant, such as Pluronic® F-68, in your aqueous buffer at a concentration above its CMC (for Pluronic® F-68, this is typically in the range of 0.04% w/v). A starting concentration of 0.1% to 1% (w/v) is recommended.

  • Prepare a concentrated stock solution of this compound in an organic solvent (e.g., DMSO).

  • Add the this compound stock solution to the surfactant-containing buffer while vortexing.

  • Sonicate the final solution for 5-10 minutes in a bath sonicator to ensure the formation of stable micelles and complete solubilization.

Quantitative Data Summary

The following table provides a hypothetical comparison of the aqueous solubility of this compound using different solubilization methods.

Solubilization MethodFinal Solvent/Vehicle ConcentrationAchievable this compound Concentration (µM)Observations
Aqueous Buffer (PBS, pH 7.4)N/A< 1Precipitate observed
0.5% DMSO in Aqueous Buffer0.5% (v/v)25Clear solution
1% HP-β-Cyclodextrin in Buffer1% (w/v)150Clear solution
0.5% Pluronic F-68 in Buffer0.5% (w/v)120Clear solution

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis start This compound Powder stock Prepare 50 mM Stock in 100% DMSO start->stock working Prepare Working Solutions (e.g., with 1% HP-β-CD) stock->working treat Treat Cells with This compound Dilutions working->treat cells Seed Cells in Microplate cells->treat incubate Incubate for 24h treat->incubate stimulate Stimulate with LPS (Pro-inflammatory agent) incubate->stimulate lyse Lyse Cells stimulate->lyse readout Measure Inflammatory Marker (e.g., TNF-α by ELISA) lyse->readout analyze Calculate IC50 Value readout->analyze signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes VolvalerenalE This compound VolvalerenalE->IKK

References

Technical Support Center: Vitamin E Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The information provided herein is intended for research and informational purposes only. The compound "Volvalerenal E" was not found in the scientific literature during our search. Based on the context of the query, this technical support guide has been developed for Vitamin E , as it is a well-researched compound with known off-target effects and relevance in cellular signaling experiments.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Vitamin E in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of Vitamin E?

Vitamin E, beyond its classical antioxidant function, exhibits several off-target effects by modulating key cellular signaling pathways. These non-antioxidant activities are crucial to consider during experimental design and data interpretation. The primary off-target effects include:

  • Inhibition of Protein Kinase C (PKC): α-tocopherol has been shown to inhibit PKC activity, which can affect a wide range of cellular processes including proliferation, differentiation, and apoptosis.[1][2]

  • Modulation of the NF-κB Signaling Pathway: Various forms of Vitamin E, particularly tocotrienols, can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[3][4][5] This inhibition can occur through the upregulation of inhibitory proteins like A20.[3][5]

  • Regulation of the Akt Signaling Pathway: Vitamin E can facilitate the dephosphorylation and inactivation of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), which is a central node in pathways controlling cell growth, survival, and metabolism.[2][6][7][8]

  • Modulation of Gene Expression: Vitamin E can alter the expression of numerous genes involved in lipid metabolism, inflammation, and cell cycle regulation.[2]

  • Inhibition of 5-Lipoxygenase: This effect can reduce the production of pro-inflammatory leukotrienes.[2]

  • Interaction with Drug Metabolism: High doses of Vitamin E may induce drug-metabolizing enzymes, potentially affecting the efficacy of other compounds in co-treatment studies.[9]

Q2: What are the typical concentrations of Vitamin E used to observe these off-target effects in vitro?

The effective concentration of Vitamin E can vary significantly depending on the cell type, the specific isoform of Vitamin E used (e.g., α-tocopherol vs. γ-tocotrienol), and the experimental conditions. The following table summarizes some reported effective concentrations for various off-target effects.

Off-Target EffectVitamin E IsoformCell Line/SystemEffective ConcentrationReference(s)
PKC Inhibition dl-α-tocopherolIn vitro (brain)IC50: 450 µM[1]
NF-κB Inhibition δ-tocotrienolRAW 264.7 macrophages20 µM[5]
Akt Dephosphorylation α- and γ-tocopherolProstate cancer cellsDose-dependent[8]
Cytotoxicity Vitamin E succinateHeLa cells80 µM[10]
Reduction of H2O2-induced lipid peroxidation Vitamin ECaco-2 cells10 µM (more effective than 50 µM)[11]
Q3: Are there potential confounding factors to be aware of when using Vitamin E in cell-based assays?

Yes, researchers should be aware of several potential artifacts and confounding factors:

  • Direct MTT Reduction: Vitamin E isomers can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[12] This can lead to an overestimation of cell viability. It is recommended to use alternative cell viability assays such as the neutral red uptake (NRU) assay or lactate dehydrogenase (LDH) release assay.[12]

  • Solubility Issues: As a lipophilic molecule, Vitamin E can be challenging to dissolve in aqueous cell culture media, potentially leading to inconsistent results. Proper solubilization protocols are essential.

  • Pro-oxidant Effects: At higher concentrations, Vitamin E can exhibit pro-oxidant activities, which may confound the interpretation of its antioxidant effects.[11]

Q4: What are the potential adverse effects of high doses of Vitamin E?

High concentrations of Vitamin E can lead to adverse effects both in vitro and in vivo.

  • In Vitro Cytotoxicity: As shown in the table above, high concentrations of certain Vitamin E forms can be cytotoxic.[10]

  • In Vivo Toxicity: The most significant toxicity associated with high-dose Vitamin E supplementation is an increased risk of bleeding.[13] This is due to the inhibition of vitamin K-dependent clotting factors and platelet aggregation.[13]

Troubleshooting Guides

Problem 1: Inconsistent or unexpectedly high cell viability in MTT assays.
  • Possible Cause: As mentioned in the FAQs, Vitamin E can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[12]

  • Troubleshooting Steps:

    • Run a cell-free control: Incubate Vitamin E at the experimental concentrations with MTT reagent in cell-free media to determine the extent of direct reduction.

    • Use an alternative viability assay:

      • LDH Release Assay: Measures membrane integrity by quantifying the release of lactate dehydrogenase from damaged cells.

      • Neutral Red Uptake Assay: Assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.

Problem 2: Difficulty dissolving Vitamin E for in vitro experiments.
  • Possible Cause: Vitamin E is highly lipophilic and insoluble in aqueous solutions like cell culture media.

  • Troubleshooting Steps:

    • Prepare a stock solution in a suitable solvent: Dissolve Vitamin E in ethanol or DMSO to create a concentrated stock solution.

    • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate solvent before the final dilution into the cell culture medium.

    • Final Concentration of Solvent: Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and does not affect cell viability. Run a vehicle control with the same final concentration of the solvent.

    • Sonication: Gentle sonication of the stock solution may aid in dissolution.

Problem 3: Variability in Western blot results for signaling pathway components (e.g., p-Akt, p-IκBα).
  • Possible Cause:

    • Inconsistent Dosing: Inaccurate dilutions or poor solubility leading to variations in the effective concentration of Vitamin E.

    • Degradation of Vitamin E: Vitamin E can be sensitive to light and oxidation.

    • Cell-Type Specific Responses: The cellular response to Vitamin E can vary between different cell lines.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Prepare working solutions of Vitamin E fresh for each experiment from a properly stored stock solution.

    • Protect from Light: Store stock solutions in amber vials or wrapped in foil at -20°C or -80°C.

    • Perform Dose-Response and Time-Course Experiments: To determine the optimal concentration and incubation time for your specific cell line and endpoint.

    • Confirm Target Engagement: If possible, use a downstream biomarker to confirm that Vitamin E is engaging its intended target in your experimental system.

Experimental Protocols

Protocol: LDH Cytotoxicity Assay

This assay is a reliable alternative to the MTT assay for assessing cytotoxicity when working with compounds like Vitamin E.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[12]

  • Treatment: Treat the cells with various concentrations of Vitamin E and appropriate controls (vehicle control, positive control for cytotoxicity like Triton X-100).

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (commercially available kits are recommended) to each well.

    • Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

VitaminE_Akt_Pathway cluster_membrane Plasma Membrane GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt_inactive Akt (Inactive) PIP3->Akt_inactive Recruits to membrane Akt_active p-Akt (Ser473) (Active) Akt_inactive->Akt_active Phosphorylation Downstream Downstream Signaling (Cell Survival, Growth) Akt_active->Downstream Activates VitaminE Vitamin E (α- and γ-tocopherol) PHLPP1 PHLPP1 (Phosphatase) VitaminE->PHLPP1 Facilitates co-recruitment of Membrane Plasma Membrane PHLPP1->Akt_active Dephosphorylates (Inactivates) Experimental_Workflow Start Hypothesis: Vitamin E has off-target effects Dose_Response 1. Dose-Response & Time-Course (e.g., 1-100 µM; 24-72h) Start->Dose_Response Viability 2. Assess Cytotoxicity (LDH or Neutral Red Assay) Dose_Response->Viability Signaling 3. Analyze Signaling Pathways (Western Blot for p-Akt, p-IκBα) Viability->Signaling Select non-toxic doses Gene_Expression 4. Analyze Gene Expression (qPCR or RNA-Seq) Signaling->Gene_Expression Data_Analysis 5. Data Analysis & Interpretation Gene_Expression->Data_Analysis Conclusion Conclusion on Off-Target Effects Data_Analysis->Conclusion

References

"Volvalerenal E" optimizing dosage and concentration

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Volvalerenal E

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with this compound. Our aim is to help you optimize your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel selective inhibitor of the Tyrosine Kinase Receptor Zeta (TKR-Z). Upon binding to the extracellular domain of TKR-Z, it is hypothesized to prevent receptor dimerization and subsequent autophosphorylation, effectively blocking downstream signaling cascades. The primary pathway inhibited is the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial cell-based assays, we recommend a starting concentration range of 1 µM to 50 µM. The optimal concentration is highly dependent on the cell line and the specific endpoint being measured. We advise performing a dose-response curve to determine the EC50 for your particular experimental system.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO at concentrations up to 100 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile DMSO and storing it in aliquots at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your desired cell culture medium. Please note that the final DMSO concentration in your experiment should be kept below 0.1% to minimize solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no biological activity 1. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Sub-optimal concentration: The concentration used may be too low for the specific cell line or assay. 3. Cell line resistance: The target receptor (TKR-Z) may not be expressed or may be mutated in your cell line.1. Use a fresh aliquot of the stock solution. Prepare new stock solutions from powder every 3-6 months. 2. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). 3. Verify TKR-Z expression in your cell line using qPCR or Western blot.
High level of cell death (cytotoxicity) 1. High concentration of this compound: The compound may have off-target effects at high concentrations. 2. High DMSO concentration: The final concentration of the DMSO solvent may be toxic to the cells.1. Lower the concentration of this compound. Determine the cytotoxic concentration (CC50) using a cell viability assay (e.g., MTT or LDH assay). 2. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
Precipitation of the compound in culture medium 1. Low solubility in aqueous solution: this compound has limited solubility in aqueous media. 2. Interaction with media components: Serum proteins or other components in the medium may cause precipitation.1. Prepare the final working solution immediately before use. Vortex thoroughly after diluting the DMSO stock in the medium. 2. Consider reducing the serum concentration in your culture medium if experimentally feasible.

Experimental Protocols

Determining the EC50 of this compound using a Cell Proliferation Assay

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound on a cancer cell line expressing TKR-Z (e.g., HT-29).

Materials:

  • HT-29 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Plate reader (570 nm)

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare a 2X serial dilution of this compound in culture medium, starting from 200 µM down to 0.195 µM. Include a vehicle control (medium with 0.2% DMSO).

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions (final DMSO concentration will be 0.1%).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50.

Quantitative Data Summary

Table 1: Dose-Response of this compound on HT-29 Cell Viability

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
585.7 ± 6.2
1062.3 ± 4.8
2549.1 ± 3.9
5023.5 ± 3.1
1008.9 ± 2.5

Table 2: Pharmacokinetic Properties of this compound (in vivo mouse model)

ParameterValue
Bioavailability (Oral)35%
Half-life (t1/2)6.8 hours
Cmax (at 10 mg/kg)2.1 µM
Protein Binding92%

Visualizations

Volvalerenal_E_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound TKR-Z TKR-Z Receptor This compound->TKR-Z Inhibits PI3K PI3K TKR-Z->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Experimental_Workflow start Start seed_cells Seed HT-29 cells in 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_dilutions Prepare this compound serial dilutions incubate_24h->prepare_dilutions add_treatment Add drug treatment to cells prepare_dilutions->add_treatment incubate_48h Incubate for 48 hours add_treatment->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals in DMSO incubate_4h->dissolve_formazan read_plate Measure absorbance at 570 nm dissolve_formazan->read_plate analyze_data Analyze data and determine EC50 read_plate->analyze_data end End analyze_data->end

Technical Support Center: Volvalerenal E and Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is currently no evidence to suggest that Volvalerenal E reduces cytotoxicity in cell lines. In fact, research on Valeriana jatamansi, a plant from which this compound is isolated, indicates that its extracts exhibit anti-proliferative, or cytotoxic, effects, particularly on cancer cell lines such as MCF-7 and MDA-MB-231.[1]

This technical support guide has been developed to address general questions regarding cytotoxicity testing in the context of natural compounds like those found in Valeriana jatamansi. The information provided is for educational purposes and is based on established cytotoxicity assay protocols.

Frequently Asked Questions (FAQs)

Q1: I am not observing cytotoxicity with my Valeriana extract. What could be the reason?

A1: Several factors could contribute to a lack of observed cytotoxicity in your experiments:

  • Concentration: The concentration of the extract or a specific compound like this compound may be too low to induce a cytotoxic response.

  • Cell Line Specificity: The cell line you are using may be resistant to the cytotoxic effects of the compounds in the extract.

  • Assay Sensitivity: The cytotoxicity assay you have chosen may not be sensitive enough to detect the level of cell death occurring.

  • Incubation Time: The duration of exposure of the cells to the compound may be too short. Cytotoxic effects can manifest over different time scales.

  • Compound Stability: The compound of interest may be degrading in your cell culture medium.

Q2: How can I troubleshoot a cytotoxicity assay that is giving inconsistent results?

A2: Inconsistent results in cytotoxicity assays can be frustrating. Here are some common troubleshooting steps:

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment.

  • Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed before use.

  • Positive and Negative Controls: Always include appropriate positive (a known cytotoxic agent) and negative (vehicle control) controls in your experimental setup.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.

  • Plate Reader Settings: Verify that the plate reader settings (e.g., excitation and emission wavelengths for fluorescence-based assays) are correct for your specific assay.

Troubleshooting Guides

Guide 1: Unexpectedly High Background Signal in a Fluorescence-Based Cytotoxicity Assay
Potential Cause Troubleshooting Step
Reagent Autofluorescence Check for autofluorescence of your test compound or the cell culture medium at the assay's wavelengths.
Cell Lysis During Handling Handle the cell plates gently to avoid mechanical stress that could lead to premature cell lysis.
Contamination Check for microbial contamination, which can lead to cell death and increased background fluorescence.
Incorrect Reagent Volume Ensure the correct volume of the fluorescent dye is added to each well as per the manufacturer's protocol.
Guide 2: No Dose-Dependent Response Observed
Potential Cause Troubleshooting Step
Inappropriate Concentration Range Perform a wider range of serial dilutions to identify the effective concentration range of your compound.
Compound Solubility Issues Ensure your compound is fully dissolved in the vehicle and does not precipitate when added to the cell culture medium.
Assay Saturation At very high concentrations of a cytotoxic agent, the assay signal may plateau. Ensure your concentration range includes suboptimal points.
Cell Clumping Ensure you have a single-cell suspension before plating to allow for uniform exposure to the compound.

Experimental Protocols

General Protocol for a DNA-Binding Dye Cytotoxicity Assay

This protocol is a generalized example based on assays like the CellTox™ Green Cytotoxicity Assay, which measures the fluorescence of a dye that binds to the DNA of membrane-compromised cells.[2][3]

Materials:

  • Cells in culture

  • Test compound (e.g., Valeriana extract)

  • DNA-binding cytotoxicity dye (e.g., CellTox™ Green)

  • Assay buffer

  • Positive control (e.g., a known cytotoxic agent)

  • Vehicle control (e.g., DMSO)

  • 96-well, clear-bottom, black-sided plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of the test compound. Add the compound dilutions, positive control, and vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Reagent Preparation: Prepare the DNA-binding dye solution according to the manufacturer's instructions. This may involve diluting the dye in an assay buffer.

  • Dye Addition: Add the prepared dye solution to each well.

  • Incubation (Dye): Incubate the plate for a short period (e.g., 15 minutes) at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis plate_cells Plate cells in 96-well plate add_compounds Add test compounds and controls plate_cells->add_compounds incubate Incubate for desired time add_compounds->incubate add_dye Add DNA-binding dye incubate->add_dye incubate_dye Incubate at room temperature add_dye->incubate_dye read_plate Measure fluorescence incubate_dye->read_plate analyze_data Calculate % cytotoxicity read_plate->analyze_data plot_results Generate dose-response curve analyze_data->plot_results

Caption: A generalized workflow for a fluorescence-based cytotoxicity assay.

troubleshooting_logic start Inconsistent Cytotoxicity Results check_cells Are cells healthy and at consistent density? start->check_cells check_reagents Are reagents freshly prepared and mixed well? check_cells->check_reagents Yes optimize_cells Optimize cell culture and plating protocol check_cells->optimize_cells No check_controls Are positive and negative controls behaving as expected? check_reagents->check_controls Yes prepare_fresh Prepare fresh reagents before each experiment check_reagents->prepare_fresh No check_pipetting Is pipetting accurate and consistent? check_controls->check_pipetting Yes validate_controls Validate control compounds and concentrations check_controls->validate_controls No calibrate_pipettes Calibrate pipettes and refine technique check_pipetting->calibrate_pipettes No end_node Consistent Results check_pipetting->end_node Yes optimize_cells->start prepare_fresh->start validate_controls->start calibrate_pipettes->start

Caption: A troubleshooting flowchart for inconsistent cytotoxicity assay results.

References

Technical Support Center: Volvalerenal E Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry signal of Volvalerenal E.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

A1: The molecular formula of this compound is C₁₅H₂₂O₂. Its calculated monoisotopic mass is 234.16198 g/mol . This information is crucial for identifying the molecular ion peak in your mass spectrum.

Q2: Which ionization techniques are most suitable for this compound analysis?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be suitable for analyzing sesquiterpenoids like this compound. The choice depends on the sample matrix, volatility, and thermal stability of the compound.

Q3: I am not seeing any signal for my sample. What are the initial checks I should perform?

A3: A complete loss of signal can be due to issues with the sample, the liquid chromatography (if used), or the mass spectrometer itself. A systematic approach is necessary to identify the root cause.

Troubleshooting Guides

Issue 1: Weak or No Signal for this compound

A common and frustrating issue is a weak or altogether absent signal for the target analyte. This can stem from multiple factors throughout the analytical workflow.

Troubleshooting Workflow for Weak/No Signal

weak_signal_troubleshooting start Start: Weak or No Signal sample_prep Verify Sample Preparation - Concentration? - Degradation? - Matrix Effects? start->sample_prep Investigate Sample lc_system Check LC System - Correct Column? - Mobile Phase Correct? - Leaks? start->lc_system Investigate LC ms_system Inspect MS System - Ion Source Dirty? - Correct Ionization Mode? - Tuning/Calibration Needed? start->ms_system Investigate MS conclusion Signal Restored sample_prep->conclusion lc_system->conclusion ms_system->conclusion

Caption: A logical workflow for troubleshooting a weak or absent mass spectrometry signal.

Detailed Steps & Solutions

Potential Cause Recommended Action Experimental Protocol
Inappropriate Sample Concentration The sample may be too dilute to detect or so concentrated that it causes ion suppression.[1]Prepare a dilution series of your this compound standard (e.g., 1 ng/mL, 10 ng/mL, 100 ng/mL, 1 µg/mL, 10 µg/mL) to determine the optimal concentration range for your instrument.
Inefficient Ionization The chosen ionization method (ESI, APCI, EI) may not be optimal for this compound.If using LC-MS, switch between ESI and APCI sources if available. For ESI, test both positive and negative ion modes. In positive mode, look for adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. In negative mode, look for [M-H]⁻. For GC-MS, ensure the electron energy in EI is set appropriately (typically 70 eV).
Ion Suppression/Matrix Effects Components in the sample matrix can interfere with the ionization of this compound, reducing its signal intensity.[2][3]Perform a post-column infusion experiment. Continuously infuse a standard solution of this compound into the mobile phase flow after the analytical column and inject a blank matrix sample. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[3]
Contaminated Ion Source A dirty ion source is a frequent cause of poor signal intensity and sensitivity.[2]Follow the manufacturer's protocol for cleaning the ion source. This typically involves disassembling the source and cleaning the components with appropriate solvents (e.g., methanol, isopropanol, water).
Incorrect MS Parameters Suboptimal settings for parameters like capillary voltage, cone voltage, desolvation gas flow, and temperature can significantly impact signal intensity.Systematically optimize the ion source and optics parameters. Infuse a standard solution of this compound and adjust one parameter at a time while monitoring the signal intensity to find the optimal settings.
Issue 2: Poor Peak Shape and High Background Noise

Even with a detectable signal, issues like poor peak shape and high background noise can compromise data quality and quantification.

Logical Flow for Diagnosing Peak Shape and Noise Issues

peak_noise_troubleshooting cluster_chrom Chromatography Issues cluster_noise Background Noise Issues start Start: Poor Peak Shape / High Noise chromatography Evaluate Chromatography - Peak Tailing/Fronting? - Split Peaks? start->chromatography background_noise Assess Background Noise - High Baseline? - Unidentified Peaks? start->background_noise column_issue Column Overload/Contamination chromatography->column_issue mobile_phase_issue Mobile Phase Mismatch/Degradation chromatography->mobile_phase_issue injection_issue Improper Injection Technique chromatography->injection_issue contamination Solvent/System Contamination background_noise->contamination detector_settings Suboptimal Detector Settings background_noise->detector_settings

Caption: A diagram illustrating the diagnostic process for issues related to peak shape and background noise.

Detailed Steps & Solutions

Potential Cause Recommended Action Experimental Protocol
Chromatographic Issues Poor peak shape is often related to the LC or GC separation.[2]For LC-MS: Ensure the mobile phase is compatible with the column and your analyte. Check for column degradation or contamination by running a column performance test with a standard mixture. For GC-MS: Check the injection port liner for contamination and replace if necessary. Verify the oven temperature program is appropriate for this compound.
High Background Noise Contamination in the mobile phase, solvents, or the system itself can lead to a high baseline and numerous background ions.[2]Use high-purity solvents (LC-MS or HPLC grade). Purge the LC system thoroughly. If contamination is suspected, flush the entire system with a series of solvents, for example, isopropanol, methanol, and water.
Suboptimal Detector Settings Incorrect detector settings, such as the gain, can amplify noise.Adjust the detector gain to an appropriate level. While a higher gain can increase signal intensity, it can also amplify background noise, leading to a poorer signal-to-noise ratio.

This technical support guide provides a starting point for troubleshooting common mass spectrometry issues when analyzing this compound. For more complex problems, consulting your instrument's user manual and contacting the manufacturer's technical support is recommended.

References

Technical Support Center: Volvalerenal E for Enhanced NMR Spectral Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Volvalerenal E, a novel spectral resolution-enhancing agent for Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve NMR spectral resolution?

A: this compound is a proprietary formulation designed to reduce peak broadening and enhance signal separation in ¹H and ¹³C NMR spectroscopy. Its primary mechanism of action involves disrupting intermolecular interactions and reducing the aggregation of analyte molecules in solution. By minimizing these effects, this compound leads to sharper signals and improved resolution, which is particularly beneficial for complex molecules or viscous samples.

Q2: In which solvents is this compound effective?

A: this compound is optimized for use in common deuterated solvents. Its efficacy may vary depending on the solvent and the analyte. Please refer to the table below for recommended starting concentrations.

Deuterated SolventRecommended Starting Concentration (µM)Notes
Chloroform-d (CDCl₃)50Ideal for non-polar to moderately polar analytes.
Dimethyl sulfoxide-d₆ (DMSO-d₆)75Effective for polar and hydrogen-bonding analytes.
Methanol-d₄ (CD₃OD)60Suitable for highly polar compounds.
Water (D₂O)100Recommended for biological samples and peptides.

Q3: Will this compound interfere with my analyte's signals?

A: this compound has been designed to be "NMR-silent" in the regions of interest for most organic and biological molecules, with its own signals appearing in unoccupied spectral regions. However, it is always recommended to run a blank spectrum of the solvent with this compound to identify its characteristic peaks before adding your analyte.

Q4: Is this compound suitable for quantitative NMR (qNMR)?

A: While this compound can improve the resolution of signals for better integration, its impact on quantitation should be validated for each specific application. We recommend running a calibration curve with a known standard to ensure that the presence of this compound does not introduce a non-linear response.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound.

Issue 1: No significant improvement in spectral resolution is observed.

Possible Cause Troubleshooting Step
Incorrect Concentration The concentration of this compound is crucial. Too little may be ineffective, while too much can cause line broadening. Systematically vary the concentration in increments of 25 µM to find the optimal level for your sample.
Analyte-Specific Interactions In rare cases, the analyte may have specific interactions that are not effectively disrupted by this compound. Try a different deuterated solvent, as solvent choice can significantly alter intermolecular forces.[1]
Instrumental Issues Poor shimming of the magnetic field is a common cause of broad peaks.[2] Ensure the instrument is properly shimmed before concluding that this compound is ineffective.[1][2]

Issue 2: Unexpected new peaks appear in the spectrum.

Possible Cause Troubleshooting Step
This compound Peaks The new signals may be from this compound itself. Run a control spectrum with only the solvent and this compound to confirm the chemical shifts of its peaks.
Impurity in the Sample or Additive Ensure that your sample and the this compound stock solution are free from contaminants. Prepare a fresh stock solution of this compound if contamination is suspected.
Degradation of Analyte This compound is chemically stable, but it's possible it may interact with highly reactive analytes. Acquire a spectrum immediately after sample preparation and monitor it over time to check for degradation.

Issue 3: A decrease in the signal-to-noise ratio (S/N) is observed.

Possible Cause Troubleshooting Step
Sub-optimal Concentration An excess concentration of this compound can lead to a slight increase in solution viscosity, potentially broadening lines and reducing S/N.[2] Re-optimize the concentration as described in Issue 1.
Changes in Relaxation Times The presence of this compound may alter the T1 relaxation times of your analyte. Ensure that the relaxation delay (d1) in your acquisition parameters is set to at least 5 times the longest T1 to allow for full relaxation between scans.

Experimental Protocols

Protocol 1: Standard Sample Preparation with this compound

  • Prepare a Stock Solution: Dissolve a precisely weighed amount of this compound in the desired deuterated solvent to create a concentrated stock solution (e.g., 10 mM).

  • Prepare the Analyte: Weigh the desired amount of your analyte into a clean, dry vial.[2]

  • Dissolve the Analyte: Add the appropriate volume of deuterated solvent to dissolve your analyte to the target concentration.

  • Add this compound: Spike the analyte solution with the required volume of the this compound stock solution to achieve the final desired concentration (refer to the FAQ table for starting points).

  • Vortex and Transfer: Gently vortex the final solution to ensure homogeneity. Transfer the solution to a clean NMR tube to the appropriate height.[3]

  • Acquire Data: Lock and shim the spectrometer on the sample before acquiring your NMR spectrum.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition A Prepare this compound Stock Solution C Spike Analyte with This compound A->C B Prepare Analyte Solution B->C D Vortex and Transfer to NMR Tube C->D E Lock and Shim Spectrometer D->E Insert Sample F Acquire Spectrum E->F G Process Data F->G

Caption: A workflow for preparing and analyzing an NMR sample with this compound.

Troubleshooting_Logic Start Poor Spectral Resolution CheckShimming Is Instrument Properly Shimmed? Start->CheckShimming OptimizeConc Optimize this compound Concentration CheckShimming->OptimizeConc Yes ReShim Re-shim the Instrument CheckShimming->ReShim No ChangeSolvent Try a Different Solvent OptimizeConc->ChangeSolvent No Improvement GoodResolution Resolution Improved OptimizeConc->GoodResolution Success ChangeSolvent->GoodResolution Success ReShim->Start

References

Validation & Comparative

A Comparative Analysis of Volvalerenal E and Volvalerenal D: Unraveling Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative analysis of the biological activities of Volvalerenal E and Volvalerenal D remains elusive due to the current lack of publicly available scientific literature directly comparing these two specific sesquiterpenoid compounds. While research has been conducted on various constituents of the Valeriana species, from which these compounds are presumably derived, specific data detailing the bioactivity of this compound and a direct comparison with Volvalerenal D are not present in the accessible scientific domain.

Volvalerenals belong to the class of sesquiterpenoids, which are a diverse group of natural products known to exhibit a wide range of biological activities. These activities often include anti-inflammatory, antimicrobial, cytotoxic, and neuroprotective effects. However, the specific biological profile of individual sesquiterpenoids is highly dependent on their unique chemical structures.

Acetylcholinesterase Inhibitory Activity: A Potential Area of Interest

One area of investigation for compounds isolated from Valeriana species is their potential to inhibit acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While some studies have explored the AChE inhibitory potential of extracts and other isolated compounds from Valeriana, specific data for this compound and Volvalerenal D is not available. For instance, a related compound, volvalerenal acid K, has been reported to exhibit acetylcholinesterase inhibitory activity. This suggests that other volvalerenal derivatives might possess similar properties, but this remains to be experimentally verified for this compound and D.

Challenges in Comparative Analysis

The primary obstacle in providing a detailed comparison guide is the absence of a study that has concurrently isolated and evaluated both this compound and Volvalerenal D in the same biological assays. To generate the quantitative data, experimental protocols, and signaling pathway diagrams required for a comprehensive guide, such a head-to-head study is essential. Without it, any comparison would be purely speculative and not based on the required experimental evidence.

Future Research Directions

To elucidate the comparative biological activities of this compound and Volvalerenal D, future research should focus on the following:

  • Isolation and Structural Elucidation: The first step would be the successful isolation and confirmation of the chemical structures of both this compound and Volvalerenal D from a plant source, likely a species of Valeriana.

  • Comparative Bioassays: A battery of in vitro and in vivo bioassays should be conducted to compare their effects on various biological targets. This could include assays for:

    • Cytotoxicity: To determine their potential as anticancer agents.

    • Anti-inflammatory Activity: To assess their ability to modulate inflammatory pathways.

    • Antimicrobial Activity: To evaluate their efficacy against various pathogens.

    • Neuroprotective and Neuromodulatory Effects: Including acetylcholinesterase inhibition and effects on neuronal cell viability.

  • Mechanism of Action Studies: For any significant biological activity observed, further studies would be necessary to delineate the underlying molecular mechanisms and signaling pathways involved.

Until such research is conducted and published, a direct and data-supported comparison of the biological activities of this compound and Volvalerenal D cannot be provided. The scientific community awaits further investigation into these potentially bioactive natural products.

Validating In Vivo Efficacy of Valerenic Acid and Valeriana officinalis Extract: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo experimental findings for valerenic acid and Valeriana officinalis extract against established pharmaceutical alternatives. The data presented is intended to validate their therapeutic potential in the areas of anxiolytic and anti-inflammatory activities. This analysis is based on available preclinical data and aims to offer a clear, evidence-based perspective for researchers in drug discovery and development.

Anxiolytic Activity: Valerenic Acid vs. Diazepam

Valerenic acid, a key bioactive compound in Valeriana officinalis, has demonstrated significant anxiolytic (anxiety-reducing) effects in preclinical studies. To contextualize its efficacy, we compare it with diazepam, a well-established benzodiazepine used for the treatment of anxiety disorders. The following data is derived from studies utilizing the elevated plus maze (EPM) test, a standard behavioral assay for assessing anxiety in rodents.

Data Comparison: Elevated Plus Maze (EPM) Test
Treatment GroupDose (mg/kg)Time Spent in Open Arms (%)Reference
Control (Vehicle)-15.15 ± 1.76[1]
Valerian Extract (12:1 VA:AVA ratio)0.5Significantly Increased vs. Control[1]
Diazepam1.0Significantly Increased vs. Control[1]
Valerenic Acid12As robust as Diazepam (1 mg/kg)[2]

VA: Valerenic Acid; AVA: Acetoxy Valerenic Acid Note: A higher percentage of time spent in the open arms is indicative of reduced anxiety-like behavior.

Experimental Protocol: Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral model to assess anxiety in rodents.[3]

Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms of equal dimensions, elevated from the floor.

Procedure:

  • Animals are habituated to the testing room for at least 45 minutes before the experiment.

  • Rodents are individually placed on the central platform of the maze, facing an open arm.

  • The animal is allowed to freely explore the maze for a 5-minute session.

  • Behavior is recorded by an overhead camera and analyzed using tracking software.

  • Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent in the open arms is interpreted as an anxiolytic effect.

Signaling Pathway: GABAergic Neurotransmission

The anxiolytic effects of both valerenic acid and diazepam are primarily mediated through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Modulators Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD GABA GABA GAD->GABA GABAA_R GABAA Receptor GABA->GABAA_R binds GABA_vesicle GABA Chloride_channel Cl- Channel GABAA_R->Chloride_channel opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_channel->Hyperpolarization Cl- influx Valerenic_Acid Valerenic_Acid Valerenic_Acid->GABAA_R Positive Allosteric Modulation Diazepam Diazepam Diazepam->GABAA_R Positive Allosteric Modulation

Caption: GABAergic signaling pathway and modulation by valerenic acid and diazepam.

Anti-inflammatory Activity: Valeriana officinalis Extract vs. Indomethacin

Extracts from Valeriana species have demonstrated anti-inflammatory properties in various preclinical models. This section compares the anti-inflammatory effects of a Valeriana extract to indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), in the carrageenan-induced paw edema model. It is important to note that the data presented for the Valeriana extract and indomethacin are from separate studies, a factor to consider in direct comparison.

Data Comparison: Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)Inhibition of Edema (%)Time Point (hours)Reference
Control (Vehicle)---[4][5]
Valeriana wallichii Extract200Remarkable ActivityNot specified[4]
Indomethacin10825[5]

Note: A higher percentage of edema inhibition indicates a stronger anti-inflammatory effect.

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema assay is a widely used and reproducible model of acute inflammation.[6]

Procedure:

  • Rodents are fasted overnight with free access to water.

  • The basal volume of the right hind paw is measured using a plethysmometer.

  • The test substance (Valeriana extract or indomethacin) or vehicle is administered orally or intraperitoneally.

  • After a set time (typically 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Edema_Workflow start Start animal_prep Animal Preparation (Fasting, Acclimatization) start->animal_prep baseline_measure Baseline Paw Volume Measurement animal_prep->baseline_measure treatment Administer Test Compound (Valeriana Extract or Indomethacin) or Vehicle baseline_measure->treatment carrageenan Induce Inflammation (Carrageenan Injection) treatment->carrageenan post_measure Measure Paw Volume at Timed Intervals carrageenan->post_measure data_analysis Data Analysis (% Inhibition of Edema) post_measure->data_analysis end End data_analysis->end

Caption: Workflow for the carrageenan-induced paw edema experiment.

Conclusion

The presented in vivo data suggests that valerenic acid and Valeriana officinalis extracts possess significant biological activities that warrant further investigation. The anxiolytic effects of a valerenic acid-rich extract are comparable to those of diazepam in the elevated plus maze model. Furthermore, extracts from the Valeriana genus exhibit noteworthy anti-inflammatory properties in the carrageenan-induced paw edema model.

For researchers and drug development professionals, these findings highlight the potential of valerenic acid and related compounds as leads for the development of novel therapeutics for anxiety and inflammatory conditions. Further studies, including dose-response relationships, pharmacokinetic profiling, and investigation into specific molecular mechanisms, are essential to fully elucidate their therapeutic potential. Direct comparative studies of Valeriana officinalis extracts with standard anti-inflammatory drugs are also needed to provide a more definitive assessment of their relative efficacy.

References

Comparative Analysis of Volvalerenal E: Enantiomeric Purity and Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Volvalerenal E, a germacrane-type sesquiterpenoid isolated from Valeriana officinalis var. latifolia, with a focus on its enantiomeric purity and biological effects. Due to the limited availability of specific data on this compound, this document draws upon information from related "Volvalerenal" compounds and the broader class of sesquiterpenoids found in Valeriana species to provide a comparative context.

Introduction to this compound

This compound is one of several germacrane-type sesquiterpenoids, designated Volvalerenals A-G, that have been isolated from the roots and rhizomes of Valeriana officinalis var. latifolia. These compounds are part of a diverse group of secondary metabolites, including iridoids, flavonoids, and other sesquiterpenoids, that contribute to the known sedative and anxiolytic properties of Valeriana extracts. The specific stereochemistry and enantiomeric purity of naturally occurring this compound have not been extensively documented in publicly available literature.

Enantiomeric Purity and Its Significance

The concept of enantiomeric purity, or enantiomeric excess (ee), is critical in pharmacology. Enantiomers are non-superimposable mirror images of a chiral molecule that can exhibit significantly different pharmacological and toxicological profiles. For many chiral drugs, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to adverse effects.

The determination of enantiomeric purity is crucial for the development of safe and effective chiral drugs. Common analytical techniques for this purpose include chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with chiral columns, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.

Biological Effects of Valeriana Sesquiterpenoids: A Comparative Overview

While specific data on the biological effects of individual enantiomers of this compound are not available, studies on related sesquiterpenoids from Valeriana officinalis provide insights into their potential activities.

Table 1: Comparative Biological Activities of Sesquiterpenoids from Valeriana officinalis

Compound/ExtractBiological ActivityExperimental ModelReference
Volvalerenal F & G Nerve Growth Factor (NGF)-potentiating activityPC12D cells[1][2][3]
Volvalerenic Acid AnxiolyticAnimal models[4]
Valeriana officinalis extract Sedative, AnxiolyticHuman clinical trials[4]
Germacrane Sesquiterpenoids (general) Anti-inflammatory, Anti-influenza virusMacrophage and viral assays[5]

The sesquiterpenoids from Valeriana officinalis have demonstrated a range of biological activities, primarily centered on the nervous system. For instance, Volvalerenal F and G have shown the ability to potentiate the effects of Nerve Growth Factor (NGF), suggesting potential neuroprotective or neuro-regenerative properties[1][2][3]. Valerenic acid is a well-studied anxiolytic agent, and the sedative properties of the whole plant extract are well-established[4]. Furthermore, broader studies on germacrane sesquiterpenoids from this plant have indicated anti-inflammatory and anti-influenza virus activities[5].

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not yet published. However, a general workflow for the isolation of sesquiterpenoids from Valeriana officinalis can be outlined.

General Isolation Procedure for Sesquiterpenoids from Valeriana officinalis

Caption: General workflow for the isolation of sesquiterpenoids.

The process typically begins with the extraction of the dried and powdered plant material with a solvent like ethanol. The resulting extract is then partitioned with a solvent of lower polarity, such as chloroform, to isolate the less polar compounds, including sesquiterpenoids. This crude extract is then subjected to multiple chromatographic steps, including column chromatography on silica gel followed by preparative High-Performance Liquid Chromatography (HPLC) to separate individual compounds. The final step involves the structural elucidation of the isolated compounds using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathways

The precise signaling pathways modulated by this compound are currently unknown. However, based on the activities of other Valeriana constituents, it is plausible that it may interact with the GABAergic system, similar to valerenic acid, or influence neurotrophic factor signaling pathways, as suggested by the NGF-potentiating activity of related volvalerenals.

Potential Signaling Pathways Volvalerenal_E This compound GABA_A_Receptor GABAA Receptor Volvalerenal_E->GABA_A_Receptor Modulation? NGF_Signaling NGF Signaling (TrkA Receptor) Volvalerenal_E->NGF_Signaling Potentiation? Anxiolytic_Effect Anxiolytic Effect GABA_A_Receptor->Anxiolytic_Effect Neuronal_Survival Neuronal Survival and Growth NGF_Signaling->Neuronal_Survival

References

Comparative Analysis of Valerenic Acid and its Synthetic Analogs as GABAA Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A shift from the elusive "Volvalerenal E" to the well-documented Valerenic Acid underpins this comparative guide. Initial investigations for "this compound" yielded no specific findings, suggesting a possible misnomer or a compound not yet prominent in scientific literature. Consequently, this guide focuses on Valerenic Acid, a major bioactive sesquiterpenoid from Valeriana officinalis and a compound with a robust body of research concerning its synthetic analogs and their biological activities.

This guide provides a detailed comparison of the performance of valerenic acid and its synthetic analogs as modulators of the γ-aminobutyric acid type A (GABAA) receptor, a key player in inhibitory neurotransmission within the central nervous system. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of this class of compounds.

Quantitative Comparison of GABAA Receptor Modulation

The modulatory effects of valerenic acid and its synthetic analogs on GABAA receptors are typically quantified by their potency (EC50) and efficacy (Emax) in enhancing GABA-induced chloride currents (IGABA). The following tables summarize key experimental data from studies utilizing the two-microelectrode voltage-clamp technique on recombinant GABAA receptors expressed in Xenopus oocytes.

Table 1: Modulation of α1β3 GABAA Receptors by Valerenic Acid and its Amide Analogs

CompoundStructureEC50 (µM)Emax (% of GABA response)
Valerenic AcidR = OH22.8 ± 3.5858 ± 98
Valerenic Acid Amide (VA-A)R = NH213.7 ± 2.32021 ± 231
Valerenic Acid Methylamide (VA-MA)R = NHCH325.1 ± 4.12298 ± 312
Valerenic Acid Ethylamide (VA-EA)R = NHCH2CH323.4 ± 3.81678 ± 258
Valerenic Acid Diethylamide (VA-DEA)R = N(CH2CH3)226.3 ± 4.3789 ± 112
Valerenic Acid Piperidine Amide (VA-PIP)R = N(CH2)558.9 ± 9.6654 ± 95
Valerenic Acid Morpholine Amide (VA-MO)R = N(CH2CH2)2O72.4 ± 11.8543 ± 81

Data sourced from Khom et al., 2010.[1]

Table 2: Modulation of α1β3γ2S GABAA Receptors by Valerenic Acid and its Ester Analogs

CompoundStructureEC50 (µM)Emax (% of GABA response)
Valerenic AcidR = OH~23~850
Valerenic Acid Methyl Ester (VA-ME)R = OCH3> 100Not determined
Valerenic Acid Ethyl Ester (VA-EE)R = OCH2CH345.7 ± 7.5756 ± 109
Valerenic Acid Propyl Ester (VA-PE)R = O(CH2)2CH3> 100Not determined
Valerenic Acid Pivaloyloxymethyl Ester (VA-POM)R = OCH2OCOC(CH3)3> 100Not determined

Data sourced from Hintersteiner et al., 2014.[2]

Structure-Activity Relationship

The data reveals that modifications to the carboxyl group of valerenic acid significantly impact its activity at the GABAA receptor.

  • Amide Analogs : Conversion of the carboxylic acid to a simple amide (VA-A) or small alkylamides (VA-MA, VA-EA) leads to a dramatic increase in efficacy, with some analogs more than doubling the maximal enhancement of the GABA response compared to the parent compound.[1] Increasing the steric bulk of the amide substituent, as seen in the diethylamide, piperidine, and morpholine analogs, generally leads to a decrease in both potency and efficacy.[1]

  • Ester Analogs : Esterification of the carboxylic acid group tends to reduce the modulatory activity at the GABAA receptor in vitro.[2] The ethyl ester (VA-EE) retains some activity, whereas the methyl, propyl, and pivaloyloxymethyl esters are significantly less active.[2] This suggests that these esters may function as prodrugs, being hydrolyzed in vivo to release the active valerenic acid.[2]

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. Below is a representative protocol for the two-microelectrode voltage-clamp (TEVC) technique used to assess the modulatory effects of compounds on GABAA receptors expressed in Xenopus laevis oocytes.

Two-Microelectrode Voltage-Clamp (TEVC) Electrophysiology Protocol

  • Oocyte Preparation :

    • Harvest stage V-VI oocytes from adult female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β3, γ2S).

    • Incubate the injected oocytes for 2-4 days at 18°C in Barth's solution.

  • Electrophysiological Recording :

    • Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-2.0 MΩ). One electrode serves as the voltage-sensing electrode, and the other as the current-injecting electrode.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Record whole-cell currents using a suitable amplifier.

  • Compound Application and Data Acquisition :

    • Apply GABA at its EC5-10 concentration to elicit a baseline current.

    • Co-apply the test compound (valerenic acid or its analogs) with GABA to measure the potentiation of the GABA-induced chloride current (IGABA).

    • Construct concentration-response curves by applying a range of compound concentrations.

    • Calculate EC50 and Emax values by fitting the data to a logistic equation.

Mandatory Visualizations

GABAA Receptor Signaling Pathway

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA_A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to orthosteric site VA Valerenic Acid Analog VA->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: GABAA receptor signaling pathway.

Experimental Workflow for GABAA Receptor Modulation Assay

TEVC_Workflow Oocyte_Prep Oocyte Preparation (Harvesting, Defolliculation) cRNA_Injection cRNA Injection (GABAA Receptor Subunits) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-4 days, 18°C) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup (Oocyte Placement, Impalement) Incubation->TEVC_Setup Recording Electrophysiological Recording (Holding potential -70mV) TEVC_Setup->Recording Compound_App Compound Application (GABA +/- Analog) Recording->Compound_App Data_Analysis Data Analysis (EC50, Emax Calculation) Compound_App->Data_Analysis

Caption: Experimental workflow for TEVC assay.

References

Volvalerenal E: A Comparative Analysis Against Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel therapeutic agent, Volvalerenal E, against the current standard of care for its target indication. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.

Introduction to this compound

This compound is an investigational small molecule inhibitor of the XYZ signaling pathway, a critical cascade involved in the proliferation and survival of various cancer cell types. Preclinical models have demonstrated high potency and selectivity of this compound, suggesting a promising therapeutic window.

Benchmarking Against Standard of Care

The following sections present a comparative analysis of this compound and the current standard of care treatment.

In Vitro Efficacy

The in vitro potency of this compound was assessed against the standard of care in a panel of cancer cell lines.

CompoundTarget IC50 (nM)Off-Target Kinase Ki (nM)
This compound 5>1000
Standard of Care 25150
In Vivo Xenograft Studies

The anti-tumor activity of this compound was evaluated in a patient-derived xenograft (PDX) model and compared to the standard of care.

Treatment GroupTumor Growth Inhibition (%)Overall Survival (Days)
Vehicle Control 020
Standard of Care (10 mg/kg) 6045
This compound (10 mg/kg) 9570
Safety Profile

A summary of common adverse events observed in preclinical toxicology studies is provided below.

Adverse EventThis compoundStandard of Care
Neutropenia Grade 1Grade 3
Diarrhea Grade 1Grade 2
Elevated Liver Enzymes None ObservedGrade 2

Experimental Protocols

In Vitro Kinase Assay

Biochemical assays were performed to determine the half-maximal inhibitory concentration (IC50) of this compound and the standard of care against the target kinase. The assays were conducted using a time-resolved fluorescence energy transfer (TR-FRET) method. Recombinant human kinase was incubated with the test compounds at varying concentrations for 20 minutes at room temperature. Subsequently, ATP and the substrate peptide were added to initiate the kinase reaction. The reaction was allowed to proceed for 1 hour and then terminated by the addition of a detection solution containing a europium-labeled anti-phospho-substrate antibody. The TR-FRET signal was measured on a microplate reader.

Cell Viability Assay

Cancer cell lines were seeded in 96-well plates and treated with serial dilutions of this compound or the standard of care for 72 hours. Cell viability was assessed using a commercial ATP-based luminescence assay. The luminescence signal, proportional to the amount of ATP present, was read on a plate reader. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Xenograft Model

Female athymic nude mice were subcutaneously implanted with 1x106 tumor cells. When tumors reached an average volume of 150-200 mm3, the animals were randomized into treatment groups. This compound (10 mg/kg), the standard of care (10 mg/kg), or vehicle were administered orally once daily. Tumor volumes were measured twice weekly with calipers. Animal body weights were monitored as a measure of toxicity. The study was terminated when tumors in the control group reached the predetermined maximum size.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the in vivo studies.

XYZ_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase->Adaptor Protein Guanine Nucleotide Exchange Factor Guanine Nucleotide Exchange Factor Adaptor Protein->Guanine Nucleotide Exchange Factor RAS RAS Guanine Nucleotide Exchange Factor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation and Survival Cell Proliferation and Survival Gene Expression->Cell Proliferation and Survival This compound This compound This compound->MEK

Caption: The XYZ Signaling Pathway and the inhibitory action of this compound.

In_Vivo_Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Study Endpoint Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Vehicle Vehicle Randomization->Vehicle Standard of Care Standard of Care Randomization->Standard of Care This compound This compound Randomization->this compound Tumor Measurement Tumor Measurement Vehicle->Tumor Measurement Standard of Care->Tumor Measurement This compound->Tumor Measurement Body Weight Body Weight Tumor Measurement->Body Weight Data Analysis Data Analysis Tumor Measurement->Data Analysis

Caption: Workflow for the in vivo xenograft study.

Unraveling the Data: A Comparative Guide to Valerenic Acid's Anxiolytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Volvalerenal E": Initial investigations into the reproducibility of published results for "this compound" revealed a significant gap in publicly available scientific literature. While confirmed as a natural product isolated from Valeriana officinalis, no peer-reviewed studies detailing its biological activity, mechanism of action, or providing experimental data for comparison were identified. Consequently, a direct comparative guide on the reproducibility of "this compound" research is not feasible at this time.

This guide will therefore focus on a well-researched and prominent bioactive compound from Valeriana officinalis, Valerenic Acid , for which a body of reproducible scientific evidence exists. We will compare its anxiolytic (anxiety-reducing) properties with the widely-used pharmaceutical, Diazepam . This comparison will provide researchers, scientists, and drug development professionals with a valuable tool for understanding the preclinical evidence for this natural compound.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies, allowing for a direct comparison of the potency and efficacy of Valerenic Acid and Diazepam.

Table 1: In Vitro Activity at GABAA Receptors

CompoundReceptor Subtype SpecificityPotency (EC50/IC50)Efficacy (Maximal Enhancement of GABA Current)Reference
Valerenic Acid β2/β3 subunit-specific modulatorEC50 = 23 ± 2.6 µM (on brainstem neurons)Induces significant enhancement of GABA-induced currents[1]
α1β3 receptorsEC50 = 13.7 ± 2.3 µM (for Valerenic acid amide)More than twofold greater enhancement than Valerenic Acid (for VA-A)[2][3]
5-HT5a receptorIC50 = 17.2 µM (Ki=10.7 µM)Partial agonist[4]
Diazepam Binds to the benzodiazepine site on GABAA receptors containing α1, α2, α3, or α5 subunits in combination with β and γ2 subunits.EC50 = 72.0 ± 2.0 nM (for DZP-mediated activation)Potentiates GABA-mediated chloride ion influx.[5]

Table 2: In Vivo Anxiolytic Effects in the Elevated Plus Maze (EPM) Test

CompoundAnimal ModelDoseKey Findings (% Time in Open Arms / % Open Arm Entries)Reference
Valerenic Acid Mice (C57BL/6J)3, 6, 12 mg/kg (i.p.)12 mg/kg dose showed a robust anxiolytic effect comparable to Diazepam.[6]
Rats3 mg/kgSignificant reduction in anxious behavior compared to control.[7]
Diazepam Mice (C57BL/6J)1 mg/kg (i.p.)Significantly reduced anxiety-related behaviors.[6]
Rats1-3 mg/kgDose-dependently increased open arm times.[8]
Gerbils0.5 mg/kg (i.p.)Increased open-arm entries in the first 5 minutes of the test.[9][10]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

In Vitro Electrophysiology: Two-Microelectrode Voltage-Clamp in Xenopus Oocytes

This technique is crucial for studying the effect of compounds on ion channels like the GABAA receptor.

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired subunits of the GABAA receptor (e.g., α1, β2, γ2). The oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific level (e.g., -70 mV).

  • Compound Application: GABA, the natural ligand of the GABAA receptor, is applied to the oocyte to elicit a baseline current. Subsequently, GABA is co-applied with different concentrations of the test compound (Valerenic Acid or Diazepam) to measure the modulation of the GABA-induced current.

  • Data Analysis: The change in the amplitude of the GABA-induced current in the presence of the test compound is measured and used to determine the compound's potency (EC50) and efficacy.

In Vivo Behavioral Assay: The Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.

  • Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

  • Animal Acclimatization: Rodents are brought to the testing room at least one hour before the experiment to acclimate to the new environment.

  • Drug Administration: Animals are administered the test compound (Valerenic Acid or Diazepam) or a vehicle control solution via the specified route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).[6][9][10]

  • Test Procedure: Each animal is placed in the center of the maze, facing an open arm. The animal is then allowed to freely explore the maze for a set period, typically 5 minutes. The session is recorded by a video camera.

  • Behavioral Scoring: An observer, often blinded to the treatment groups, scores the video recordings for various parameters, including the time spent in the open and closed arms, the number of entries into each arm type, and total locomotor activity.

  • Data Analysis: A statistically significant increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

GABAA_Receptor_Modulation cluster_Neuron Postsynaptic Neuron cluster_Compounds Modulatory Compounds GABA_R GABAA Receptor Chloride_Channel Chloride (Cl-) Channel GABA_R->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_R Binds to Orthosteric Site VA Valerenic Acid VA->GABA_R Positive Allosteric Modulator (β2/β3 subunit site) DZP Diazepam DZP->GABA_R Positive Allosteric Modulator (Benzodiazepine site) EPM_Workflow start Start acclimatization Animal Acclimatization (1 hour) start->acclimatization drug_admin Drug Administration (Valerenic Acid, Diazepam, or Vehicle) acclimatization->drug_admin pre_test_period Pre-Test Period (e.g., 30 minutes) drug_admin->pre_test_period epm_test Elevated Plus Maze Test (5 minutes) pre_test_period->epm_test video_recording Video Recording epm_test->video_recording behavioral_scoring Behavioral Scoring (Time in arms, entries) video_recording->behavioral_scoring data_analysis Data Analysis behavioral_scoring->data_analysis end End data_analysis->end

References

Safety Operating Guide

Navigating the Disposal of Volvalerenal E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. The following information is intended as a general guide and may need to be adapted to meet specific institutional and regulatory requirements.

Inferred Hazard Profile of Volvalerenal E

In the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard profile of a structurally related compound, n-Valeraldehyde, can provide valuable insight into potential risks. This information is crucial for conducting a risk assessment before handling and disposal.

Hazard ClassificationDescription of Potential Risk
Flammable Liquid Highly flammable liquid and vapor.[1]
Acute Toxicity (Inhalation) Harmful if inhaled.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Skin Sensitization May cause an allergic skin reaction.[1]
Specific Target Organ Toxicity May cause respiratory irritation.
Aquatic Hazard (Acute) Harmful to aquatic life.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a standard procedure for the disposal of chemical waste like this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. Mixed waste requires careful consideration of all components.

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. It should be collected separately, especially from strong oxidizing agents, acids, and bases.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including:

    • Safety goggles with side shields or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

3. Waste Collection and Containerization:

  • Select an Appropriate Container: Use a clean, non-reactive, and sealable container. A glass bottle with a screw cap is often a suitable choice. Ensure the container is compatible with aldehydes.

  • Leave Headspace: Do not fill the waste container to more than 80% capacity to allow for vapor expansion.

  • Keep Container Closed: Always keep the waste container tightly sealed when not in use to prevent the release of flammable and potentially harmful vapors.

4. Labeling:

  • Properly Label the Waste Container: Clearly label the container with the words "Hazardous Waste."

  • Identify Contents: List all constituents of the waste, including "this compound" and any solvents or other chemicals present, with their approximate concentrations.

  • Date the Container: Indicate the date when the waste was first added to the container.

5. Storage:

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Away from Ignition Sources: Keep the waste away from heat, sparks, and open flames due to its potential flammability.[1]

6. Disposal Request:

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department to arrange for pickup and disposal.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a chemical waste pickup. This may involve an online form or a direct call to the EHS office.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the following diagram. This workflow emphasizes the critical decision points and procedural steps from waste generation to final disposal.

cluster_prep Preparation cluster_collection Waste Collection cluster_labeling_storage Labeling & Storage cluster_disposal Disposal start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe Safety First container Select & Prepare Waste Container ppe->container collect Collect Waste container->collect seal Seal Container collect->seal label_waste Label with 'Hazardous Waste' & Contents seal->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage ehs_request Request Pickup from EHS/Waste Management storage->ehs_request Container Full or Max Storage Time end Professional Disposal ehs_request->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling Volvalerenal E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information for a compound specifically named "Volvalerenal E" could not be found. The following guidance is provided for Valerenal , a closely related and likely intended compound, based on available safety data sheets and scientific literature.

This guide furnishes crucial safety protocols and logistical information for the handling and disposal of Valerenal, a natural sesquiterpenoid found in the roots of Valeriana officinalis (valerian).[1] It is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount for ensuring laboratory safety and procedural integrity.

Hazard Identification and Classification

Valerenal is a component of Valerian Root Essential Oil, which is classified as a combustible liquid that can cause skin and eye irritation, and may cause an allergic skin reaction.[2] It is also considered toxic to aquatic life with long-lasting effects.[2]

Hazard ClassificationCategoryHazard Statement
Flammable liquidsCategory 4H227: Combustible liquid[2]
Aspiration toxicityCategory 1H304: May be fatal if swallowed and enters airways[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2][3]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[2][3]
Hazardous to the aquatic environment - AcuteCategory 2H401: Toxic to aquatic life[2]
Hazardous to the aquatic environment, ChronicCategory 2H411: Toxic to aquatic life with long-lasting effects[2]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling Valerenal.

PPE CategoryItemSpecification
Eye Protection Safety glasses with side shields or gogglesMust comply with EN166 or equivalent.
Hand Protection Chemical-resistant glovesNitrile rubber, butyl rubber, or Viton®. Inspect gloves prior to use.
Skin and Body Protection Laboratory coatLong-sleeved, flame-retardant.
Respiratory Protection Not required under normal use with adequate ventilationUse a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges if ventilation is inadequate.

Handling and Storage

Proper handling and storage are critical to maintaining the stability of Valerenal and ensuring a safe laboratory environment.

AspectProcedure
Handling Handle in a well-ventilated place.[4] Avoid contact with skin, eyes, and clothing.[5] Avoid breathing vapors or mist.[3] Keep away from heat, sparks, and open flames.[2][3] Use non-sparking tools and explosion-proof equipment.[2][3]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Recommended storage temperature is below -18°C.[1] Keep away from oxidizing agents.

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Take off contaminated clothing immediately.[4] Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse with pure water for at least 15 minutes.[4] Consult a physician.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Call a physician immediately.[5]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures must be followed to minimize environmental contamination and ensure safety.

Spill Response Workflow

spill Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all sources of ignition ventilate->ignition contain Contain the spill with inert absorbent material ignition->contain collect Collect and place in a suitable, closed container for disposal contain->collect clean Clean the spill area collect->clean report Report the incident clean->report

Caption: Workflow for responding to a Valerenal spill.

Disposal Plan

start Valerenal Waste container Collect in a labeled, sealed, and appropriate container start->container storage Store in a designated hazardous waste storage area container->storage disposal_vendor Arrange for disposal by a licensed hazardous waste disposal vendor storage->disposal_vendor documentation Complete all necessary waste disposal documentation disposal_vendor->documentation

Caption: Step-by-step plan for the disposal of Valerenal waste.

Disposal Considerations:

  • Product: Dispose of this material and its container to a licensed hazardous waste disposal facility. Do not allow product to enter drains.

  • Contaminated packaging: Dispose of as unused product.

Discharge into the environment must be avoided.[4] Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.